2-Bromo-6-butoxynaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-butoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQRPRDWMYCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396566 | |
| Record name | 2-bromo-6-butoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66217-20-7 | |
| Record name | 2-bromo-6-butoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-butoxynaphthalene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Bromo-6-butoxynaphthalene, a naphthalene derivative of interest in organic synthesis and pharmaceutical research. Due to the ambiguity in the common name, this document will address both the n-butoxy and sec-butoxy isomers where information is available.
Core Chemical Properties
This compound is an organic compound featuring a naphthalene ring system substituted with a bromine atom at the 2-position and a butoxy group at the 6-position. The properties of the two primary isomers are summarized below.
| Property | 2-Bromo-6-n-butoxynaphthalene | 2-Bromo-6-(sec-butoxy)naphthalene |
| CAS Number | 66217-20-7 | 1492479-97-6[1] |
| Molecular Formula | C₁₄H₁₅BrO[2][3] | C₁₄H₁₅BrO[1][4] |
| Molecular Weight | 279.17 g/mol [2][3] | 279.17 g/mol [1][4] |
| IUPAC Name | This compound[2] | 2-bromo-6-(butan-2-yloxy)naphthalene[4] |
| Appearance | White to cream or pale pink powder | White crystalline solid[1] |
| Melting Point | 54.0-55.3 °C | Not available |
| Boiling Point | 364.7 °C at 760 mmHg | Not available |
| Density | 1.309 g/cm³ | Not available |
| Solubility | Soluble in organic solvents like ethanol, benzene, chloroform, and toluene; low solubility in water.[1] | Soluble in various organic solvents; low solubility in water.[1] |
Chemical Structure and Identification
The structural representation and key identifiers for the isomers of this compound are crucial for unambiguous identification in research and development.
| Identifier | 2-Bromo-6-n-butoxynaphthalene | 2-Bromo-6-(sec-butoxy)naphthalene |
| SMILES | CCCCOC1=CC2=C(C=C1)C=C(C=C2)Br[2] | CCC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br[4] |
| InChI | InChI=1S/C14H15BrO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3[2] | InChI=1S/C14H15BrO/c1-3-10(2)16-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3[4] |
| InChIKey | LIQQRPRDWMYCPK-UHFFFAOYSA-N[2] | DPPOACCIQXPJQE-UHFFFAOYSA-N[4] |
Synthesis Protocols
The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of 6-bromo-2-naphthol with an appropriate butyl halide (1-bromobutane for the n-butoxy isomer and 2-bromobutane for the sec-butoxy isomer) in the presence of a base.
General Experimental Protocol: Williamson Ether Synthesis
A detailed protocol for a similar synthesis of 2-butoxynaphthalene from 2-naphthol is described in the literature and can be adapted for the synthesis of the target compounds.
Materials:
-
6-bromo-2-naphthol
-
1-bromobutane or 2-bromobutane
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (HCl) for neutralization
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 6-bromo-2-naphthol in ethanol. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. Stir the mixture at room temperature until the 6-bromo-2-naphthol is completely deprotonated to form the corresponding naphthoxide salt.
-
Alkylation: To the solution of the naphthoxide, add a slight excess of the appropriate butyl bromide (1-bromobutane or 2-bromobutane).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure this compound isomer.
Caption: Williamson Ether Synthesis Workflow for this compound.
Analytical Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring system, typically in the range of 7.0-8.0 ppm. The protons of the butoxy group will appear in the upfield region. For the n-butoxy isomer, a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen are anticipated. For the sec-butoxy isomer, a doublet for the terminal methyl group, a triplet for the other methyl group, a multiplet for the methine proton, and a multiplet for the methylene group are expected.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbons of the naphthalene ring, with the carbons bearing the bromo and butoxy substituents being significantly shifted. The four carbons of the butoxy group will also be present in the aliphatic region of the spectrum.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (279.17 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks) will be observed.
Potential Biological Activity and Applications
Research indicates that 2-Bromo-6-(sec-butoxy)naphthalene, first synthesized by Ohno and Yamamoto in 1992, exhibits a range of biological activities, making it a compound of interest for further investigation in drug development.[1]
-
Anti-inflammatory Activity: The compound has demonstrated the ability to reduce inflammation in experimental models.[1]
-
Antifungal Activity: It has shown effectiveness against certain fungal strains.[1]
-
Cytotoxic Activity: 2-Bromo-6-(sec-butoxy)naphthalene exhibits cytotoxic effects against specific cancer cell lines.[1]
-
Antiviral Activity: There is evidence of potential antiviral properties against the hepatitis C virus.[1]
These reported activities suggest that the 2-bromo-6-alkoxynaphthalene scaffold may be a valuable starting point for the design and synthesis of new therapeutic agents.
Caption: Reported Biological Activities of 2-Bromo-6-(sec-butoxy)naphthalene.
Conclusion
This compound, in its isomeric forms, presents a versatile platform for chemical synthesis and holds promise for applications in medicinal chemistry. The well-established Williamson ether synthesis provides a reliable route for its preparation. Further research is warranted to fully elucidate the specific spectral characteristics of both the n-butoxy and sec-butoxy isomers and to explore the full potential of their biological activities through detailed in vitro and in vivo studies. The information provided in this guide serves as a foundational resource for scientists and researchers working with this class of compounds.
References
- 1. Buy 2-Bromo-6-(sec-butoxy)naphthalene | 1492479-97-6 [smolecule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C14H15BrO | CID 3798414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-6-(sec-butoxy)naphthalene | C14H15BrO | CID 63529617 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-6-butoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-butoxynaphthalene (CAS No. 66217-20-7), a key intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and explores its current and potential applications in drug discovery and development. The information is curated to support researchers and professionals in leveraging this compound for novel molecular design and synthesis.
Chemical and Physical Properties
This compound is a naphthalene derivative characterized by a bromine atom at the 2-position and a butoxy group at the 6-position.[1] This substitution pattern imparts specific reactivity and physical characteristics that are valuable in various synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 66217-20-7 | [2] |
| Molecular Formula | C₁₄H₁₅BrO | [3][4] |
| Molecular Weight | 279.17 g/mol | [3][4] |
| Appearance | White solid | [5] |
| Melting Point | 54.0-55.3 °C | [5] |
| Boiling Point | 364.7 °C at 760 mmHg | [5] |
| Density | 1.309 g/cm³ | [5] |
| Flash Point | 147.9 °C | [5] |
| Refractive Index | 1.593 | [5] |
| Solubility | Soluble in organic solvents like ethanol, benzene, chloroform, and toluene; low solubility in water. | [6] |
| LogP | 4.78 | [5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 6-bromo-2-naphthol (the nucleophile) reacts with an n-butyl halide (the electrophile).
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Experimental Protocol
This protocol is based on established Williamson ether synthesis procedures for analogous compounds.[7][8]
Materials:
-
6-Bromo-2-naphthol
-
1-Bromobutane
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-2-naphthol (1.0 eq) in absolute ethanol. To this solution, add sodium hydroxide (1.1 eq) and stir until the base is completely dissolved. This step generates the sodium 6-bromo-2-naphthoxide in situ.
-
Addition of the Electrophile: To the stirred solution of the sodium 6-bromo-2-naphthoxide, add 1-bromobutane (1.2 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. A white precipitate of this compound will form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the naphthalene ring (multiplets, ~7.0-8.0 ppm), triplet for the -OCH₂- protons (~4.0 ppm), multiplet for the -CH₂- protons adjacent to the ether oxygen, multiplet for the next -CH₂- group, and a triplet for the terminal -CH₃ group of the butyl chain. |
| ¹³C NMR | Aromatic carbons of the naphthalene ring (including the carbon attached to bromine and the carbon attached to the ether oxygen), and four distinct signals for the carbons of the butoxy group. |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether linkage), and C-Br stretching. The absence of a broad O-H stretch from the starting material (6-bromo-2-naphthol) would indicate a complete reaction. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (m/z = 278/280, with the characteristic isotopic pattern for a bromine-containing compound). Fragmentation patterns would likely show the loss of the butoxy group or the bromine atom. |
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The naphthalene scaffold is a common feature in many biologically active compounds.[6]
Role as a Synthetic Intermediate
The bromine atom at the 2-position is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of larger molecular architectures. The butoxy group at the 6-position can modulate the lipophilicity and metabolic stability of the final compound.
Caption: Synthetic utility of this compound.
Potential Biological Activities
While direct biological studies on this compound are limited, its structural motifs are present in compounds with known biological activities. The related compound, 2-bromo-6-methoxynaphthalene, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[4] This suggests that derivatives of this compound could be explored for similar or novel therapeutic applications.
General biological activities attributed to naphthalene derivatives include:
-
Anti-inflammatory: As seen with Naproxen, the naphthalene core can be a pharmacophore for cyclooxygenase (COX) inhibition.
-
Anticancer: Various substituted naphthalenes have shown cytotoxic effects against different cancer cell lines.[9]
-
Antimicrobial: The lipophilic nature of the naphthalene ring can facilitate membrane disruption in microorganisms.
-
Antiviral: Some naphthalene-containing compounds have been investigated for their ability to inhibit viral replication.[6]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
Work in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for the development of novel pharmaceuticals and functional materials. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for a wide range of chemical transformations. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents. This guide provides a solid foundation of technical information to aid researchers in their exploration of this promising compound.
References
- 1. US10364322B2 - Naphthalene-containing polymers and methods of making the same - Google Patents [patents.google.com]
- 2. This compound | 66217-20-7 [chemicalbook.com]
- 3. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 4. This compound | C14H15BrO | CID 3798414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 2-Bromo-6-(sec-butoxy)naphthalene | 1492479-97-6 [smolecule.com]
- 7. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsjournal.com [ijpsjournal.com]
An In-depth Technical Guide on the Physical Properties of 2-Bromo-6-butoxynaphthalene
This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-6-butoxynaphthalene, a compound of interest in organic synthesis and materials science. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format and outlining a general experimental workflow for its synthesis and characterization.
Physical and Chemical Properties
This compound is a substituted naphthalene derivative with the chemical formula C14H15BrO.[1][2][3] Its core structure consists of a naphthalene ring system with a bromine atom and a butoxy group attached at the 2- and 6-positions, respectively.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. This data has been compiled from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Weight | 279.17 g/mol | [1][2][3][4] |
| Exact Mass | 278.03100 Da | [1][5] |
| Melting Point | 54.0-55.3 °C | [1][5][6] |
| Boiling Point | 364.7°C at 760 mmHg | [1][5][7] |
| Density | 1.309 g/cm³ | [1][5] |
| Flash Point | 147.9°C | [1][5] |
| Refractive Index | 1.593 | [1][5] |
| XLogP3 | 5.1 | [1][3][4][5] |
| Polar Surface Area (PSA) | 9.2 Ų | [1][3][4] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, benzene, chloroform, and toluene; low solubility in water.[1][8] |
Experimental Protocols: Synthesis and Characterization Workflow
While detailed experimental protocols for the determination of each physical property of this compound are not extensively published, a general workflow for its synthesis and subsequent characterization can be proposed based on standard organic chemistry laboratory practices. The synthesis would typically involve a Williamson ether synthesis, followed by purification and characterization to confirm the structure and determine its physical properties.
Logical Experimental Workflow
Caption: Proposed experimental workflow for the synthesis and characterization of this compound.
Methodologies
-
Synthesis: The synthesis of this compound can be achieved via a Williamson ether synthesis. This involves the deprotonation of 6-bromo-2-naphthol with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding naphthoxide. This nucleophile is then reacted with an alkylating agent, 1-bromobutane, to yield the desired ether product. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Reaction Workup: Upon completion of the reaction, the mixture is typically quenched with water and the product is extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt like magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified to remove any unreacted starting materials and byproducts. This is commonly achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Structural Characterization and Purity Analysis: The identity and purity of the synthesized compound are confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the C-O ether linkage and the aromatic C-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.
-
-
Physical Property Determination:
-
Melting Point: Determined using a melting point apparatus, where a small sample of the purified solid is heated slowly, and the temperature range over which it melts is recorded.
-
Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. For high-boiling compounds, vacuum distillation is preferred to prevent decomposition.
-
Solubility: Assessed by adding a small amount of the compound to various solvents at a specific temperature and observing its dissolution. This can be quantified if necessary.
-
While no specific signaling pathways involving this compound have been detailed in the literature, some sources indicate it exhibits biological activities such as anti-inflammatory, antifungal, cytotoxic, and antiviral properties.[8] Further research is required to elucidate the mechanisms and potential signaling pathways associated with these activities.
References
- 1. echemi.com [echemi.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C14H15BrO | CID 3798414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-6-(sec-butoxy)naphthalene | C14H15BrO | CID 63529617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | 66217-20-7 [chemicalbook.com]
- 7. This compound [myskinrecipes.com]
- 8. Buy 2-Bromo-6-(sec-butoxy)naphthalene | 1492479-97-6 [smolecule.com]
An In-depth Technical Guide to 2-Bromo-6-butoxynaphthalene
This guide provides detailed information on the molecular properties of 2-Bromo-6-butoxynaphthalene, a compound of interest for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is an organic compound featuring a naphthalene core structure.[1] This guide focuses on the n-butoxy isomer, though a sec-butoxy variant also exists.[1][2] The key quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C14H15BrO[3][4][5][6] |
| Molecular Weight | 279.17 g/mol [3][4][5][6] |
| Exact Mass | 278.03063 Da[2][5] |
| Isomeric Form | 2-Bromo-6-n-butoxynaphthalene[6] |
| CAS Number | 66217-20-7[3][4] |
Structural Representation
The molecular structure consists of a naphthalene ring substituted with a bromine atom at the 2-position and a butoxy group at the 6-position.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are critical for reproducible research. While specific experimental details can vary, a general synthetic approach involves the etherification of 2-bromo-6-naphthol with a suitable butyl halide.
General Synthesis Workflow:
References
- 1. Buy 2-Bromo-6-(sec-butoxy)naphthalene | 1492479-97-6 [smolecule.com]
- 2. 2-Bromo-6-(sec-butoxy)naphthalene | C14H15BrO | CID 63529617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C14H15BrO | CID 3798414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
A Technical Guide to the Solubility of 2-Bromo-6-butoxynaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Predicted Solubility
2-Bromo-6-butoxynaphthalene (CAS No. 66217-20-7) is a white solid organic compound with the molecular formula C14H15BrO.[1] Its structure, featuring a large nonpolar naphthalene ring system and a moderately polar butoxy group, suggests that it will be sparingly soluble in polar solvents like water and more soluble in organic solvents. A structurally similar compound, 2-Bromo-6-(sec-butoxy)naphthalene, is reported to be soluble in organic solvents such as ethanol, benzene, chloroform, and toluene, with low solubility in water.[2] This suggests a similar solubility profile for this compound. The principle of "like dissolves like" is a key predictor of solubility, where non-polar compounds tend to dissolve in non-polar solvents, and polar compounds in polar solvents.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H15BrO | [4][5] |
| Molecular Weight | 279.17 g/mol | [4][5] |
| Appearance | White solid | [1] |
| Melting Point | 54.0-55.3 °C | [1] |
| Boiling Point | 364.7°C at 760 mmHg | [1] |
| LogP | 4.78120 | [1] |
Experimental Protocol for Determining Solubility
The following is a generalized gravimetric method for determining the solubility of a crystalline organic compound like this compound in various organic solvents. This method is adaptable for different temperatures to construct a solubility curve.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, acetone, toluene, hexane, ethyl acetate)
-
Thermostatically controlled shaker or water bath
-
Scintillation vials or sealed test tubes
-
Analytical balance
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, let the vials stand undisturbed in the temperature bath to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant using a pre-warmed micropipette to prevent premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial mass of the empty vial from the final mass to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) * 100
-
Table 2: Template for Recording Solubility Data
| Solvent | Temperature (°C) | Mass of Solute (g) | Volume of Solvent (mL) | Solubility ( g/100 mL) |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While specific, peer-reviewed quantitative data on the solubility of this compound in various organic solvents is not extensively published, its structural characteristics suggest good solubility in common non-polar and moderately polar organic solvents. For researchers and drug development professionals requiring precise solubility data, the experimental protocol outlined in this guide provides a robust and reliable method for its determination. The systematic application of this protocol will yield valuable data for optimizing reaction conditions, purification processes, and formulation development.
References
Spectroscopic Profile of 2-Bromo-6-butoxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-butoxynaphthalene, a key intermediate in organic synthesis. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.90 | s | - | 1H | Ar-H |
| 7.63 | d | 8.8 | 1H | Ar-H |
| 7.58 | d | 8.6 | 1H | Ar-H |
| 7.48 | dd | 8.8, 1.8 | 1H | Ar-H |
| 7.15 | dd | 9.1, 2.5 | 1H | Ar-H |
| 7.08 | d | 2.1 | 1H | Ar-H |
| 4.09 | t | 6.6 | 2H | -O-CH₂- |
| 1.84 | m | - | 2H | -O-CH₂-CH₂- |
| 1.55 | m | - | 2H | -CH₂-CH₃ |
| 1.01 | t | 7.4 | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 156.6 | Ar-C-O |
| 134.5 | Ar-C |
| 130.6 | Ar-C |
| 129.8 | Ar-C |
| 129.0 | Ar-C |
| 128.8 | Ar-C |
| 119.8 | Ar-C |
| 116.0 | Ar-C-Br |
| 106.9 | Ar-C |
| 67.9 | -O-CH₂- |
| 31.2 | -O-CH₂-CH₂- |
| 19.3 | -CH₂-CH₃ |
| 13.9 | -CH₃ |
Infrared (IR) Spectroscopy
No experimental IR data was found in the searched literature. Predicted data based on typical functional group absorptions is provided below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Strong | Aliphatic C-H stretch |
| ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O (ether) stretch |
| ~1100 | Medium | C-O (ether) stretch |
| ~850-800 | Strong | C-H out-of-plane bend (aromatic) |
| ~600-500 | Medium | C-Br stretch |
Mass Spectrometry (MS)
No experimental mass spectrometry data was found in the searched literature. Predicted fragmentation patterns are described below.
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Expected Molecular Ion Peaks:
-
m/z: ~278 (for ⁷⁹Br isotope)
-
m/z: ~280 (for ⁸¹Br isotope)
Predicted Fragmentation:
-
Loss of the butoxy group (-OC₄H₉)
-
Loss of the butyl group (-C₄H₉)
-
Loss of butene (-C₄H₈) via McLafferty rearrangement
-
Cleavage of the C-Br bond
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound[1][2]
Materials:
-
6-Bromo-2-naphthol
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Sodium hydroxide (NaOH)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Methanol
Procedure:
-
A solution of 6-bromo-2-naphthol (1 mmol) in acetonitrile (100 mL) is prepared in a round-bottom flask.
-
Potassium carbonate (3 mmol) and 1-bromobutane (2 mmol) are added to the solution.
-
The reaction mixture is refluxed and stirred for 24 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed sequentially with 25% aqueous sodium hydroxide and water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is crystallized from methanol to yield pure this compound.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded at room temperature.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
The IR spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
Data Acquisition:
-
The sample is introduced into the ion source.
-
The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to 2-Bromo-6-butoxynaphthalene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-butoxynaphthalene, a key intermediate in organic synthesis. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and discusses its historical context within the broader class of 2-bromo-6-alkoxynaphthalene derivatives.
Chemical and Physical Properties
This compound is a substituted naphthalene derivative with the chemical formula C₁₄H₁₅BrO. Its key physical and chemical properties are summarized in the table below, providing a ready reference for laboratory applications.
| Property | Value |
| CAS Number | 66217-20-7 |
| Molecular Weight | 279.17 g/mol |
| Exact Mass | 278.03063 Da |
| Appearance | White crystalline solid |
| Melting Point | 54.0-55.3 °C |
| Boiling Point | 364.7 °C at 760 mmHg |
| Density | 1.309 g/cm³ |
| Flash Point | 147.9 °C |
| Refractive Index | 1.593 |
| Solubility | Soluble in organic solvents such as ethanol, benzene, chloroform, and toluene; low solubility in water. |
| XLogP3 | 5.1 |
| Topological Polar Surface Area | 9.2 Ų |
Discovery and Historical Context
While a definitive "discovery" of this compound is not prominently documented in scientific literature, its synthesis and utility are rooted in the broader history of 2-bromo-6-alkoxynaphthalenes. These compounds rose to significance as crucial intermediates in the synthesis of valuable pharmaceuticals. Notably, the related compound, 2-bromo-6-methoxynaphthalene, is a key precursor for the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The development of synthetic routes to these building blocks was a focus of industrial and academic research.
The primary and most efficient method for the preparation of this compound is the Williamson ether synthesis, a classic and versatile reaction for forming ethers from an organohalide and a deprotonated alcohol (alkoxide). A specific synthesis of this compound was reported in a 1996 publication in the Journal of the American Chemical Society.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available β-naphthol. The first step involves the bromination of β-naphthol to produce the key intermediate, 6-bromo-2-naphthol. The second step is the Williamson ether synthesis, where 6-bromo-2-naphthol is reacted with 1-bromobutane to yield the final product.
Experimental Protocols
Step 1: Synthesis of 6-bromo-2-naphthol
A common procedure for the synthesis of 6-bromo-2-naphthol involves the bromination of 2-naphthol.
-
Materials: 2-naphthol, glacial acetic acid, bromine, tin.
-
Procedure:
-
Dissolve 2-naphthol in glacial acetic acid in a round-bottomed flask.
-
Slowly add a solution of bromine in glacial acetic acid to the flask with shaking. The reaction is exothermic and will evolve hydrogen bromide.
-
After the addition is complete, add water and heat the mixture to boiling.
-
Cool the mixture slightly and add mossy tin in portions, boiling the mixture between additions until all the tin has dissolved.
-
Continue boiling for several hours.
-
Cool the reaction mixture and filter to remove tin salts.
-
Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.
-
Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by distillation under reduced pressure followed by recrystallization.
-
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This procedure is based on the method reported by Deussen and coworkers, which achieves a high yield.
-
Materials: 6-bromo-2-naphthol, 1-bromobutane, sodium hydroxide, tetrahydrofuran (THF), water.
-
Procedure:
-
In a reaction vessel, dissolve 6-bromo-2-naphthol in a mixture of tetrahydrofuran and water.
-
Add sodium hydroxide to the solution to deprotonate the naphthol, forming the sodium 6-bromo-2-naphthoxide in situ.
-
To this solution, add 1-bromobutane.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the final product as a white crystalline solid.
-
Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the overall synthetic pathway for this compound and a generalized experimental workflow for its synthesis and purification.
Caption: Synthetic pathway from β-naphthol to this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications and Future Directions
This compound serves as a valuable building block in organic synthesis. Its naphthalene core and functional groups (bromo and butoxy) allow for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules. It finds applications in the development of:
-
Pharmaceuticals: As an intermediate for the synthesis of various drug candidates.
-
Electronic Materials: The naphthalene moiety is a common component in organic electronic materials, and derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
-
Fluorescent Probes: The naphthalene scaffold is known for its fluorescent properties, suggesting potential for the development of novel fluorescent probes for biological imaging and sensing.
The continued exploration of the reactivity of this compound and its derivatives is expected to open up new avenues in medicinal chemistry and materials science.
An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-butoxynaphthalene in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-6-butoxynaphthalene, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Properties
This compound is a substituted naphthalene derivative. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 66217-20-7 | [1][2] |
| Molecular Formula | C₁₄H₁₅BrO | [1][2] |
| Molecular Weight | 279.17 g/mol | [1][2] |
| Appearance | White solid | [3][4] |
| Melting Point | 54.0-55.3 °C | [2] |
| Boiling Point | 364.7 °C at 760 mmHg | [2] |
| Flash Point | 147.9 °C | [2] |
| Density | 1.309 g/cm³ | [2] |
| Solubility | Soluble in various organic solvents, including ethanol, benzene, chloroform, and toluene; low solubility in water. | [3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards and corresponding precautionary statements are outlined below.[1][5]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |
| Harmful if swallowed, in contact with skin, and if inhaled | Not explicitly classified under GHS but noted in safety data sheets | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Emergency Overview
Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Harmful if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a risk of splashing. | To protect against serious eye irritation.[5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection). Glove manufacturer's compatibility data should be consulted. | To prevent skin contact and irritation.[5][7] |
| Skin and Body Protection | A laboratory coat (Nomex® or similar flame-resistant material is recommended), long pants, and closed-toe, closed-heel shoes. | To protect the skin from contact and to provide a barrier against spills.[5][7] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | To prevent inhalation and respiratory irritation.[5] |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
-
Handling:
-
All work with this compound should be performed in a well-ventilated area, preferably a chemical fume hood.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, or vapors.[5]
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as oxidizing agents and strong bases.
-
First Aid Measures
In case of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5] |
Accidental Release Measures
In the event of a spill, follow these steps:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3. Ensure adequate ventilation.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Mix with sand or other inert absorbent material. Sweep up and shovel into a suitable, closed container for disposal.[5]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder or carbon dioxide.
-
Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from the Williamson ether synthesis of 2-butoxynaphthalene from 2-naphthol and provides a general procedure that can be modified for the synthesis of this compound from 2-bromo-6-naphthol and an appropriate butyl halide.
Materials:
-
2-Bromo-6-naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
1-Bromobutane (n-BuBr)
-
Ice
-
Water (deionized)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, combine 2-bromo-6-naphthol and ethanol.
-
Base Addition: While stirring, add crushed sodium hydroxide to the flask.
-
Reflux: Heat the mixture to reflux using a heating mantle. Continue refluxing until all the solids have dissolved. This step generates the nucleophilic 2-bromo-6-naphthoxide anion.
-
Electrophile Addition: After the initial reflux, allow the mixture to cool slightly. Slowly add 1-bromobutane to the reaction mixture through the top of the condenser.
-
Second Reflux: Heat the reaction mixture back to reflux and maintain for approximately one hour to allow the SN2 reaction to proceed to completion.
-
Workup: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture over a beaker of ice. The product, this compound, should precipitate out of the solution as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining salts and impurities.
-
Drying: Dry the purified product, for instance, by pulling air through the filter cake for an extended period or by using a desiccator.
Signaling Pathways
There is currently no available information in the scientific literature regarding specific signaling pathways in which this compound is involved. This compound is primarily used as a chemical intermediate in organic synthesis and is not typically studied for its biological activity in signaling cascades.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Safety and handling flowchart for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. brainly.com [brainly.com]
- 6. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
A Technical Guide to 2-Bromo-6-butoxynaphthalene: Synonyms, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-butoxynaphthalene, a key intermediate in organic synthesis. The document details its alternative names and chemical identifiers, summarizes its physicochemical properties, and provides a detailed experimental protocol for its synthesis.
Nomenclature and Identification
This compound is known by several alternative names and is cataloged under various chemical identifiers. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing.
| Identifier Type | Identifier |
| Systematic Name | This compound |
| CAS Number | 66217-20-7[1][2][3] |
| Molecular Formula | C14H15BrO[1][2][3] |
| Molecular Weight | 279.17 g/mol [1][2][3] |
| Synonyms | 2-Bromo-6-n-butoxynaphthalene, 2-bromo-6-n-butyloxynaphthalene, Naphthalene, 2-bromo-6-butoxy-[1][2][4] |
| Depositor-Supplied Synonyms | MFCD01568860, ACMC-209nu3, SCHEMBL1608519, CTK5C3655, KS-00000DBU, DTXSID50396566[1][2][4] |
A closely related isomer, 2-Bromo-6-(sec-butoxy)naphthalene, should be distinguished by its unique CAS number, 1492479-97-6.[5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Melting Point | 54.0-55.3 °C (from methanol)[1] |
| Boiling Point | 364.7°C at 760 mmHg[1] |
| Density | 1.309 g/cm³[1] |
| Flash Point | 147.9ºC[1] |
| Refractive Index | 1.593[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from β-naphthol. The first step involves the synthesis of the key intermediate, 6-bromo-2-naphthol, which is then followed by a Williamson ether synthesis to yield the final product.
Experimental Protocol
Step 1: Synthesis of 6-Bromo-2-naphthol from β-Naphthol
This procedure is adapted from established methods for the bromination of β-naphthol.
-
Bromination: In a suitable reaction vessel, dissolve β-naphthol (1 mole) in glacial acetic acid. Slowly add a solution of bromine (2 moles) in acetic acid to the reaction mixture while maintaining the temperature and stirring. The reaction is exothermic and may require cooling.
-
Reduction: Following the bromination, the resulting 1,6-dibromo-2-naphthol can be reduced to 6-bromo-2-naphthol. This is achieved by the addition of a reducing agent, such as tin and hydrochloric acid or stannous chloride, to the reaction mixture. The mixture is heated until the reduction is complete.
-
Isolation and Purification: The crude 6-bromo-2-naphthol is isolated by filtration and can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound from 6-Bromo-2-naphthol
This step is a Williamson ether synthesis.
-
Deprotonation: In a reaction flask, dissolve 6-bromo-2-naphthol (1 mole) in a suitable solvent such as tetrahydrofuran. Add a base, for instance, sodium hydroxide, to deprotonate the hydroxyl group, forming the corresponding naphthoxide salt.
-
Alkylation: To the solution of the naphthoxide salt, add 1-bromobutane (1.1 moles). Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization from methanol to yield the final product.[1]
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route to this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthesis of 2-Bromo-6-butoxynaphthalene from 2-Naphthol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-Bromo-6-butoxynaphthalene, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-stage process commencing from the readily available starting material, 2-naphthol. The initial step involves a Williamson ether synthesis to produce 2-butoxynaphthalene, which is subsequently brominated to yield the final product.
The protocols detailed herein are compiled from established synthetic methodologies and are intended to provide a robust framework for laboratory-scale preparation. All quantitative data, including reagent quantities, reaction conditions, and potential yields, are summarized for clarity. A visual representation of the experimental workflow is also provided to facilitate a clear understanding of the synthetic sequence.
Stage 1: Synthesis of 2-Butoxynaphthalene via Williamson Ether Synthesis
The first stage of the synthesis involves the O-alkylation of 2-naphthol with a suitable butylating agent, such as 1-bromobutane, in the presence of a base. This reaction, a classic example of the Williamson ether synthesis, proceeds via an SN2 mechanism.[1]
Experimental Protocol:
-
Deprotonation of 2-Naphthol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in a suitable solvent such as ethanol or acetonitrile.
-
Add a base, such as sodium hydroxide or sodium methoxide, to the solution and stir to form the sodium 2-naphthoxide salt. The formation of the more nucleophilic naphthoxide ion is crucial for the subsequent substitution reaction.
-
Alkylation: To the stirred solution, add 1-bromobutane dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude 2-butoxynaphthalene.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-butoxynaphthalene.
Quantitative Data for the Synthesis of 2-Butoxynaphthalene:
| Parameter | Method A | Method B |
| Starting Material | 2-Naphthol | 2-Naphthol |
| Butylating Agent | 1-Bromobutane | 1-Bromobutane |
| Base | Sodium Hydroxide (NaOH) | Sodium Methoxide (NaOMe) |
| Solvent | Ethanol | Acetonitrile |
| Molar Ratio (2-Naphthol:Base:Agent) | 1 : 1.2 : 1.1 | 1 : 1 : 1.05 |
| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 82 °C) |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 85-95% | 90-98% |
Stage 2: Synthesis of this compound
Direct regioselective bromination of 2-butoxynaphthalene at the 6-position is challenging. A more effective and controlled approach involves a two-step sequence: initial bromination to form 1,6-dibromo-2-butoxynaphthalene, followed by selective reductive debromination at the 1-position. This strategy is analogous to the synthesis of 2-bromo-6-methoxynaphthalene from 2-methoxynaphthalene.[2]
Experimental Protocol:
Step 2a: Bromination to 1,6-Dibromo-2-butoxynaphthalene
-
Dissolution: Dissolve 2-butoxynaphthalene in a suitable solvent, such as glacial acetic acid or a halogenated solvent like dichloromethane.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The reaction is exothermic and generates hydrogen bromide gas, which should be neutralized with a scrubber.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Isolation of Intermediate: The intermediate, 1,6-dibromo-2-butoxynaphthalene, can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate. However, for the subsequent debromination step, it is often carried out in the same reaction vessel without isolation.
Step 2b: Selective Debromination to this compound
-
Reduction: To the reaction mixture containing 1,6-dibromo-2-butoxynaphthalene, add a reducing agent. A common method for the analogous methoxy compound involves the addition of iron powder.[2] The amount of hydrobromic acid present in the reaction medium is important for this step.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the selective debromination can be monitored by analytical techniques such as GC-MS or LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove any remaining iron. The filtrate is then poured into water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as isobutanol or n-heptane, to yield the final product.[2]
Quantitative Data for the Synthesis of this compound:
| Parameter | Bromination | Selective Debromination |
| Starting Material | 2-Butoxynaphthalene | 1,6-Dibromo-2-butoxynaphthalene |
| Reagent | Bromine (Br₂) | Iron (Fe) powder |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid (from previous step) |
| Molar Ratio (Substrate:Reagent) | 1 : 2.1 | 1 : >1 (excess iron) |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | High (often used in situ) | 70-85% (from 2-butoxynaphthalene) |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Hydrogen bromide gas is evolved during the bromination step and is corrosive. Ensure it is properly trapped and neutralized.
-
Organic solvents are flammable. Avoid open flames.
References
Application Notes and Protocols: Williamson Ether Synthesis for 2-Butoxynaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of ethers. This application note focuses on the synthesis of 2-butoxynaphthalene and its derivatives, compounds of interest in various fields, including materials science and medicinal chemistry. The core of this synthesis involves the reaction of a 2-naphthoxide nucleophile with a butyl electrophile in a classic SN2 reaction. These application notes provide detailed protocols, quantitative data on reaction parameters, and an overview of the potential applications of the resulting products.
Reaction Principle
The synthesis of 2-butoxynaphthalene derivatives via the Williamson ether synthesis is a two-step process.[1] First, the hydroxyl group of a 2-naphthol derivative is deprotonated by a base to form a more nucleophilic 2-naphthoxide anion. Subsequently, this anion acts as a nucleophile and attacks the electrophilic carbon of a butyl derivative (e.g., 1-bromobutane, 1-iodobutane, or butyl tosylate), displacing a leaving group to form the desired ether.[2][3][4][5]
Data Presentation
The efficiency of the Williamson ether synthesis is influenced by several factors, including the choice of base, solvent, leaving group on the electrophile, and the use of catalysts. The following tables summarize quantitative data from various reported syntheses of 2-butoxynaphthalene.
| Starting Material | Electrophile | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Naphthol | 1-Bromobutane | Sodium Hydroxide | Ethanol | 20 minutes | Reflux | Not Specified | [4] |
| 2-Naphthol | 1-Iodobutane | Potassium Hydroxide | Butanone | 1 hour | Reflux | Not Specified | [6] |
| 2-Naphthol | Butyl Tosylate | Sodium Hydroxide | Ethanol | Not Specified | Not Specified | Not Specified | [3][7] |
| 2-Naphthol | 1-Bromobutane | Sodium Hydroxide | Ethanol | Not Specified | Reflux | Not Specified | [2] |
Applications of 2-Alkoxynaphthalene Derivatives
Derivatives of 2-alkoxynaphthalene have shown promise in several areas of drug development and materials science.
-
Anticancer Activity: Various naphthalene derivatives have been synthesized and evaluated for their cytotoxic activity against several cancer cell lines.[8][9][10][11] For instance, certain naphthaleno stilbenes and cyanostilbenes have demonstrated significant growth inhibition of various human tumor cell lines.[8]
-
Antimicrobial Activity: Naphthalene derivatives have also been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi.[12][13]
-
Phase-Transfer Catalysis: The synthesis of 2-alkoxynaphthalene derivatives can be optimized using phase-transfer catalysis, which can lead to increased yields and milder reaction conditions.[14][15][16]
Experimental Protocols
The following are detailed protocols for the synthesis of 2-butoxynaphthalene based on established procedures.
Protocol 1: Synthesis of 2-Butoxynaphthalene using 1-Bromobutane
Materials:
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
1-Bromobutane
-
Ice
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (6.9 mmol) in ethanol (20.0 mL).
-
Add sodium hydroxide (14 mmol) to the solution and stir.
-
Heat the mixture to reflux until all the solids have dissolved.
-
Slowly add 1-bromobutane (8.8 mmol) dropwise through the condenser.
-
Continue to reflux the mixture for 20 minutes. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the reaction mixture over ice water in a beaker.
-
The product is expected to precipitate out of the solution.
-
Collect the solid product by suction filtration and wash with cold water.
-
Dry the product under vacuum.
Protocol 2: Synthesis of 2-Butoxynaphthalene using 1-Iodobutane
Materials:
-
2-Naphthol
-
Potassium Carbonate (K₂CO₃)
-
Butanone
-
Ethyl Iodide
-
Water
-
tert-Butyl methyl ether (TBME)
-
5% Aqueous Sodium Hydroxide
-
Saturated Sodium Chloride Solution
Procedure:
-
In a dry 15-mL round-bottom flask, combine 0.22 g of pulverized Tylenol tablet (containing acetaminophen, a phenol similar to 2-naphthol), 0.28 g of finely pulverized potassium carbonate, and 3.0 mL of butanone.[6]
-
Carefully add 0.28 mL of ethyl iodide.[6]
-
Add a stir bar and attach a water-cooled condenser.
-
Heat the mixture under reflux for 1 hour.[6]
-
Cool the mixture and add 4 mL of water.
-
Transfer the contents to a test tube and rinse the flask with tert-butyl methyl ether (TBME), adding the rinsings to the test tube.
-
Separate the aqueous layer and extract it with TBME.
-
Combine the organic layers and wash with 5% aqueous NaOH, followed by a saturated sodium chloride solution.[6]
-
Dry the organic layer and evaporate the solvent to obtain the crude product.
-
The product can be further purified by recrystallization.
Mandatory Visualizations
Reaction Mechanism
Caption: Williamson Ether Synthesis Mechanism.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved Lab 11 Synthesis of 2-butoxynaphthalene 1. NaOH, EtOH | Chegg.com [chegg.com]
- 3. brainly.com [brainly.com]
- 4. Solved EXPERIMENT 10 SYNTHESIS OF 2-BUTOXYNAPHTHALENE | Chegg.com [chegg.com]
- 5. youtube.com [youtube.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. brainly.com [brainly.com]
- 8. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines [mdpi.com]
- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. crdeepjournal.org [crdeepjournal.org]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. phasetransfer.com [phasetransfer.com]
Application Notes and Protocols for the Synthesis of 6-Bromo-2-butoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-butoxynaphthalene is a key intermediate in the synthesis of various pharmacologically active molecules and materials. Its substituted naphthalene core provides a versatile scaffold for further chemical modifications. This document provides a detailed protocol for the synthesis of 6-bromo-2-butoxynaphthalene, primarily focusing on a reliable and well-documented indirect pathway. Additionally, it discusses the theoretical considerations and potential challenges associated with the direct bromination of 6-butoxynaphthalene.
Overview of Synthetic Strategies
The synthesis of 6-bromo-2-butoxynaphthalene can be approached via two main routes:
-
Indirect Synthesis (Recommended): A multi-step synthesis starting from 2-naphthol. This is the most commonly cited and reliable method, involving:
-
Dibromination of 2-naphthol to yield 1,6-dibromo-2-naphthol.
-
Selective reduction (de-bromination) to afford 6-bromo-2-naphthol.
-
Williamson ether synthesis to introduce the butoxy group, yielding the final product.
-
-
Direct Bromination (Theoretical): The direct electrophilic bromination of 6-butoxynaphthalene. This method is less documented and presents significant challenges in controlling regioselectivity, likely resulting in a mixture of isomers.
This document will provide a detailed protocol for the recommended indirect synthesis.
Experimental Protocol: Indirect Synthesis of 6-Bromo-2-butoxynaphthalene
This protocol is divided into three main stages, as illustrated in the workflow diagram below.
Stage 1: Synthesis of 1,6-Dibromo-2-naphthol
Principle: Electrophilic aromatic substitution of 2-naphthol with excess bromine in a suitable solvent. The hydroxyl group is a strongly activating ortho-, para-director, leading to substitution at the 1 and 6 positions.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 0.1 mol scale) | Moles |
| 2-Naphthol | 144.17 | 14.4 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Bromine | 159.81 | 32.0 g (10.2 mL) | 0.2 |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 14.4 g (0.1 mol) of 2-naphthol in 40 mL of glacial acetic acid.
-
In the dropping funnel, prepare a solution of 32.0 g (0.2 mol) of bromine in 10 mL of glacial acetic acid.
-
Slowly add the bromine solution to the 2-naphthol solution with continuous stirring. The reaction is exothermic, and the flask should be cooled in an ice bath to maintain the temperature below 20°C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is colorless.
-
Dry the crude 1,6-dibromo-2-naphthol in a vacuum oven.
Expected Yield: 90-95%
Stage 2: Synthesis of 6-Bromo-2-naphthol
Principle: Selective reduction of 1,6-dibromo-2-naphthol. The bromine at the 1-position is more sterically hindered and electronically more susceptible to removal. Tin (II) chloride or tin metal in an acidic medium are effective reducing agents for this transformation.[1][2]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 0.09 mol scale) | Moles |
| 1,6-Dibromo-2-naphthol | 301.98 | 27.2 g | 0.09 |
| Glacial Acetic Acid | 60.05 | 200 mL | - |
| Tin (mossy) | 118.71 | 21.4 g | 0.18 |
| Concentrated HCl | 36.46 | 5 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 27.2 g (0.09 mol) of crude 1,6-dibromo-2-naphthol in 200 mL of glacial acetic acid.
-
Add 21.4 g (0.18 mol) of mossy tin and 5 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
Pour the filtrate into 1 L of cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 6-bromo-2-naphthol.[2]
Expected Yield: 75-85%
Stage 3: Synthesis of 6-Bromo-2-butoxynaphthalene
Principle: Williamson ether synthesis, a nucleophilic substitution (SN2) reaction between the phenoxide of 6-bromo-2-naphthol and an alkyl halide (1-bromobutane).
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 0.07 mol scale) | Moles |
| 6-Bromo-2-naphthol | 223.07 | 15.6 g | 0.07 |
| Ethanol | 46.07 | 150 mL | - |
| Sodium Hydroxide | 40.00 | 3.1 g | 0.077 |
| 1-Bromobutane | 137.02 | 11.5 g (9.6 mL) | 0.084 |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 15.6 g (0.07 mol) of 6-bromo-2-naphthol in 150 mL of ethanol.
-
Add a solution of 3.1 g (0.077 mol) of sodium hydroxide in a minimal amount of water to form the sodium salt of 6-bromo-2-naphthol.
-
Add 11.5 g (0.084 mol) of 1-bromobutane to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.
Expected Yield: 80-90%
Quantitative Data Summary
| Stage | Product | Starting Material | Reagents | Solvent | Typical Yield | Purity |
| 1 | 1,6-Dibromo-2-naphthol | 2-Naphthol | Bromine | Glacial Acetic Acid | 90-95% | >95% (crude) |
| 2 | 6-Bromo-2-naphthol | 1,6-Dibromo-2-naphthol | Tin, HCl | Glacial Acetic Acid | 75-85% | >98% (after recrystallization) |
| 3 | 6-Bromo-2-butoxynaphthalene | 6-Bromo-2-naphthol | 1-Bromobutane, NaOH | Ethanol | 80-90% | >99% (after chromatography) |
Discussion on Direct Bromination of 6-Butoxynaphthalene
Direct bromination of 6-butoxynaphthalene is an electrophilic aromatic substitution reaction. The butoxy group at the 6-position is an activating, ortho-, para-directing group. In the naphthalene ring system, this directs electrophilic attack to the positions ortho and para to the butoxy group. The potential sites for bromination are positions 1, 3, 5, and 7.
The regioselectivity of this reaction is difficult to predict without experimental data due to a combination of steric and electronic effects. It is highly probable that a direct bromination would yield a mixture of isomers, making purification challenging and reducing the overall yield of a specific desired product. Common brominating agents for such reactions include molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or a chlorinated solvent.[3]
Visualization of Experimental Workflow
References
- 1. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 3. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
Application Notes and Protocols: 2-Bromo-6-butoxynaphthalene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-butoxynaphthalene is a functionalized naphthalene derivative that holds significant promise as a versatile building block for the synthesis of advanced organic electronic materials.[1] Its rigid, aromatic naphthalene core provides a basis for excellent charge transport properties, while the bromo substituent offers a reactive site for various cross-coupling reactions, enabling the construction of complex conjugated systems. The butoxy group enhances solubility in organic solvents, a crucial factor for solution-based processing of organic electronic devices.
While direct, published applications of this compound in organic electronic devices are not extensively documented, its structural similarity to other brominated naphthalene precursors, such as 2,6-dibromonaphthalene, allows for the confident extrapolation of its potential. This document provides detailed application notes and protocols for the use of this compound in the development of Organic Field-Effect Transistors (OFETs), drawing upon established synthetic methodologies and device fabrication techniques for analogous naphthalene-based organic semiconductors.
Potential Applications in Organic Electronics
The unique combination of a naphthalene core, a reactive bromine site, and a solubilizing butoxy group makes this compound a prime candidate for the synthesis of a variety of organic electronic materials, including:
-
Organic Field-Effect Transistors (OFETs): The extended π-system of naphthalene-based molecules can facilitate efficient charge transport, making them suitable as the active semiconductor layer in OFETs.
-
Organic Light-Emitting Diodes (OLEDs): By incorporating luminescent moieties, derivatives of this compound could function as emissive materials or hosts in the emissive layer of OLEDs.
-
Organic Solar Cells (OSCs): As a component of donor or acceptor materials, the tunable electronic properties of its derivatives could be beneficial for optimizing light absorption and charge separation in OSCs.
Representative Application: Synthesis of a Naphthalene-Based Organic Semiconductor for OFETs
This section details a representative synthetic protocol for a hypothetical organic semiconductor, 6,6'-(naphthalene-2,6-diyl)bis(N,N-diphenylaniline) , derived from this compound via a Suzuki coupling reaction. This example is based on established synthetic routes for similar naphthalene-based materials.
Reaction Scheme:
Caption: Synthetic pathway for a target organic semiconductor.
Experimental Protocol: Synthesis of the Naphthalene Boronate Ester Intermediate
-
Materials:
-
This compound (1.0 eq)
-
Bis(pinacolato)diboron (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
In a nitrogen-purged Schlenk flask, combine this compound, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the naphthalene boronate ester intermediate.
-
Experimental Protocol: Suzuki Coupling to Synthesize the Final Organic Semiconductor
-
Materials:
-
Naphthalene boronate ester intermediate (1.0 eq)
-
4-bromo-N,N-diphenylaniline (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene and deionized water (4:1 v/v)
-
-
Procedure:
-
In a round-bottom flask, dissolve the naphthalene boronate ester intermediate and 4-bromo-N,N-diphenylaniline in toluene.
-
Add an aqueous solution of potassium carbonate.
-
Degas the mixture by bubbling with nitrogen for 30 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 90°C and stir vigorously for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization to obtain the final organic semiconductor.
-
Application in Organic Field-Effect Transistors (OFETs)
The synthesized naphthalene-based organic semiconductor can be integrated into a top-contact, bottom-gate OFET device.
Experimental Workflow: From Material Synthesis to Device Characterization
Caption: Overall workflow from synthesis to characterization.
Device Fabrication Protocol
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the gate dielectric.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor film quality.
-
-
Active Layer Deposition:
-
Prepare a solution of the synthesized organic semiconductor in a suitable solvent (e.g., chloroform, 5 mg/mL).
-
Deposit a thin film of the semiconductor onto the prepared substrate via spin coating (e.g., 2000 rpm for 60 seconds).
-
Anneal the film at an optimized temperature (e.g., 100°C) for 30 minutes in a nitrogen-filled glovebox to improve crystallinity.
-
-
Electrode Deposition:
-
Deposit top-contact source and drain electrodes through a shadow mask by thermal evaporation of gold (Au, ~50 nm). The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Device Structure
Caption: Top-contact, bottom-gate OFET structure.
Expected Performance and Data Presentation
The performance of OFETs based on naphthalene derivatives can be evaluated by measuring their electrical characteristics. The key performance metrics are summarized in the table below. The values presented are hypothetical but representative of what could be expected from a well-optimized device based on analogous materials.
| Parameter | Symbol | Representative Value | Unit |
| Hole Mobility | µh | 0.1 - 1.0 | cm²/Vs |
| Threshold Voltage | Vth | -5 to -15 | V |
| On/Off Current Ratio | Ion/Ioff | > 10⁵ | - |
Data Analysis:
The field-effect mobility (µ) can be calculated from the transfer characteristics in the saturation regime using the following equation:
IDS = ( W / 2L ) µCi ( VGS - Vth )²
Where:
-
IDS is the drain-source current
-
W is the channel width
-
L is the channel length
-
Ci is the capacitance per unit area of the gate dielectric
-
VGS is the gate-source voltage
-
Vth is the threshold voltage
Conclusion
This compound serves as a highly promising and versatile precursor for the synthesis of novel organic semiconductors. Its adaptable structure allows for the fine-tuning of electronic properties through established synthetic methodologies such as Suzuki coupling. The representative protocols and expected performance data provided herein offer a solid foundation for researchers and scientists to explore the potential of this compound in the development of next-generation organic electronic devices. Further research into the synthesis and characterization of materials directly derived from this compound is encouraged to fully elucidate its capabilities in this exciting field.
References
Application Notes and Protocols: 2-Bromo-6-butoxynaphthalene as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-butoxynaphthalene is an aromatic organic compound featuring a naphthalene core substituted with a bromine atom and a butoxy group.[1][2][3] Its structural similarity to 2-bromo-6-methoxynaphthalene, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, makes it a valuable precursor in the development of new pharmaceutical agents, particularly analogues of existing drugs with potentially modified pharmacokinetic or pharmacodynamic profiles.[4][5] This document provides an overview of its application as a pharmaceutical intermediate, focusing on the synthesis of a Nabumetone analogue, and outlines relevant experimental protocols and biological context.
Primary Application: Synthesis of Nabumetone Analogue
This compound serves as a key starting material for the synthesis of 4-(6-butoxy-2-naphthyl)butan-2-one, a close structural analogue of Nabumetone. Nabumetone is a non-acidic prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of the cyclooxygenase (COX) enzymes, particularly COX-2.[6][7][8][9] By inhibiting COX-2, 6-MNA reduces the production of prostaglandins, which are key mediators of inflammation and pain.[6][9][10] The butoxy analogue synthesized from this compound is expected to follow a similar metabolic pathway and exhibit a comparable mechanism of action.
Mechanism of Action of the Resulting Active Compound
The therapeutic effect of Nabumetone, and by extension its butoxy analogue, is derived from the inhibition of the COX-2 enzyme.[6][9][11] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are involved in the inflammatory cascade.[11] Preferential inhibition of COX-2 over COX-1 is a desirable trait for NSAIDs, as COX-1 is involved in protecting the gastric mucosa and maintaining renal function.[9] A reduction in gastrointestinal side effects is often observed with COX-2 selective inhibitors compared to non-selective NSAIDs.[9]
Below is a diagram illustrating the signaling pathway.
Experimental Protocols
The synthesis of the Nabumetone analogue from this compound can be achieved through various palladium-catalyzed cross-coupling reactions. The following protocols are adapted from established methods for the synthesis of Nabumetone.[12][13][14]
Synthesis of this compound
A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 6-bromo-2-naphthol and 1-bromobutane.[1]
Workflow:
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 66217-20-7 [chemicalbook.com]
- 3. This compound | C14H15BrO | CID 3798414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Nabumetone - Wikipedia [en.wikipedia.org]
- 7. The unique pharmacologic profile of nabumetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is Nabumetone used for? [synapse.patsnap.com]
- 10. What is the mechanism of Nabumetone? [synapse.patsnap.com]
- 11. Nabumetone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. EP0376516A1 - Method of preparation of nabumetone - Google Patents [patents.google.com]
- 13. WO1998024747A1 - A process for the preparation of nabumetone - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
Application Notes and Protocols: 2-Bromo-6-butoxynaphthalene in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-6-butoxynaphthalene as a versatile building block for the synthesis of novel fluorescent probes. While direct literature on probes from this specific precursor is emerging, its structure lends itself to well-established synthetic strategies for creating environmentally sensitive and targeted fluorescent molecules. The protocols herein describe the synthesis of two hypothetical, yet representative, fluorescent probes derived from this compound: a Suzuki-coupled biaryl probe (BBN-Py) and a Sonogashira-coupled alkynyl probe (BBN-TPA).
The 6-butoxy group provides a degree of hydrophobicity and can act as a modest electron-donating group, influencing the photophysical properties of the resulting fluorophore. The bromo-substituent at the 2-position is ideal for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of functionalities to tune the probe's fluorescence and targeting capabilities.
Hypothetical Fluorescent Probe 1: BBN-Py
Synthesis via Suzuki Coupling
A fluorescent probe, 2-(pyren-1-yl)-6-butoxynaphthalene (BBN-Py), can be synthesized via a Suzuki coupling reaction between this compound and pyrene-1-boronic acid. Pyrene is a well-known polycyclic aromatic hydrocarbon with a high fluorescence quantum yield and sensitivity to its local environment, making it an excellent fluorophore for sensing applications.
Data Presentation: Expected Photophysical Properties of BBN-Py
The following table summarizes the expected photophysical properties of the BBN-Py probe in various organic solvents, based on literature values for similar pyrene-naphthalene conjugates.
| Property | Expected Value | Solvent |
| Absorption Maximum (λabs) | 350 - 370 nm | Dichloromethane (DCM) |
| Emission Maximum (λem) | 390 - 430 nm | Dichloromethane (DCM) |
| Stokes Shift | 40 - 60 nm | Dichloromethane (DCM) |
| Molar Extinction Coefficient (ε) | 25,000 - 45,000 M-1cm-1 | Dichloromethane (DCM) |
| Fluorescence Quantum Yield (ΦF) | 0.4 - 0.7 | Dichloromethane (DCM) |
Hypothetical Fluorescent Probe 2: BBN-TPA
Synthesis via Sonogashira Coupling
A second probe, 4-((6-butoxynaphthalen-2-yl)ethynyl)-N,N-diphenylaniline (BBN-TPA), can be synthesized through a Sonogashira coupling of this compound with 4-ethynyl-N,N-diphenylaniline. The triphenylamine (TPA) moiety is a strong electron donor and can lead to probes with intramolecular charge transfer (ICT) characteristics, making them sensitive to solvent polarity and viscosity.
Data Presentation: Expected Photophysical Properties of BBN-TPA
The following table outlines the anticipated photophysical properties of the BBN-TPA probe, drawing parallels with existing donor-pi-acceptor naphthalene-based fluorophores.
| Property | Expected Value | Solvent |
| Absorption Maximum (λabs) | 380 - 410 nm | Toluene |
| Emission Maximum (λem) | 480 - 550 nm | Toluene |
| Stokes Shift | 100 - 140 nm | Toluene |
| Molar Extinction Coefficient (ε) | 30,000 - 50,000 M-1cm-1 | Toluene |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.5 | Toluene |
Experimental Protocols
Protocol 1: Synthesis of BBN-Py via Suzuki Coupling
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), pyrene-1-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask.
-
Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure BBN-Py probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of BBN-TPA via Sonogashira Coupling
Materials:
-
This compound
-
4-Ethynyl-N,N-diphenylaniline
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.025 eq).
-
Add anhydrous THF and triethylamine (7.0 eq) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution.
-
Add 4-ethynyl-N,N-diphenylaniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure BBN-TPA probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General workflow for the synthesis of BBN-Py via Suzuki coupling.
Caption: General workflow for the synthesis of BBN-TPA via Sonogashira coupling.
Caption: Hypothetical enzyme-activated signaling pathway for a BBN-TPA derived probe.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-6-butoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is distinguished by its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. These characteristics make it an invaluable tool in medicinal chemistry and drug discovery for the synthesis of complex molecules, including biaryls, polyolefins, and styrenes.[1]
The 2-alkoxy-6-arylnaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The butoxy group can enhance lipophilicity, potentially improving pharmacokinetic properties, while the versatile naphthalene core is found in numerous therapeutic agents.[2][3] This document provides detailed protocols and application notes for the Suzuki coupling reaction of 2-Bromo-6-butoxynaphthalene with various arylboronic acids, a key transformation for accessing a library of 2-aryl-6-butoxynaphthalene derivatives for drug discovery and materials science applications.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.[4]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide. The base activates the boronic acid to facilitate this step.[1]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 2-aryl-6-butoxynaphthalene product and regenerating the palladium(0) catalyst.[4]
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[5]
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on established procedures for structurally similar bromonaphthalene derivatives.[5][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 90-98 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 6 | 88-96 |
| 4 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 80-90 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 95 | 10 | 87-94 |
Note: Yields are representative and may vary based on the specific substrate and reaction scale. Optimization is recommended for each specific coupling partner.
Mandatory Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol provides a general method and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Degassed water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (e.g., round-bottom flask or Schlenk tube, condenser)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[5]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). If a ligand is used, it should be added at this stage.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.[2]
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).
Work-up and Purification:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[5]
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-butoxynaphthalene.
Characterization:
The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-aryl-6-butoxynaphthalene derivatives. The protocols and data provided herein serve as a valuable guide for researchers in medicinal chemistry and drug development. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products. This methodology opens the door to the creation of diverse libraries of naphthalene-based compounds for biological screening and the development of novel therapeutic agents.
References
Application Notes and Protocols for Nucleophilic Substitution of 2-Bromo-6-butoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution of 2-bromo-6-butoxynaphthalene, a key intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The following sections describe common nucleophilic substitution reactions, including Buchwald-Hartwig amination and copper-catalyzed cyanation, providing structured protocols and expected outcomes.
Overview of Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) reactions involving aryl halides like this compound typically require a catalyst to proceed efficiently. The electron-rich nature of the naphthalene ring system and the presence of the butoxy group can influence the reactivity of the C-Br bond. Palladium-catalyzed and copper-catalyzed cross-coupling reactions are the most common and effective methods for introducing a variety of nucleophiles.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with a primary or secondary amine in the presence of a base.[1][3]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
In a separate vial, prepare the catalyst by dissolving the palladium source (e.g., Pd(OAc)2, 0.02 mmol) and the phosphine ligand (0.04 mmol) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Data Presentation:
| Nucleophile (Amine) | Product | Expected Yield (%) |
| Morpholine | 4-(6-Butoxynaphthalen-2-yl)morpholine | 85-95 |
| Piperidine | 1-(6-Butoxynaphthalen-2-yl)piperidine | 80-90 |
| Aniline | N-(6-Butoxynaphthalen-2-yl)aniline | 75-85 |
Copper-Catalyzed Cyanation
The introduction of a nitrile group onto an aromatic ring can be achieved through copper-catalyzed cyanation, often referred to as a modified Rosenmund-von Braun reaction.[4] This method provides an alternative to palladium-catalyzed reactions and is particularly useful for the synthesis of aryl nitriles.[5][6]
Experimental Protocol: Copper-Catalyzed Cyanation
Materials:
-
This compound
-
Copper(I) cyanide (CuCN) or Copper(I) iodide (CuI) with a cyanide source (e.g., NaCN, KCN, K4[Fe(CN)6])
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Anhydrous solvent (e.g., DMF, toluene)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the copper catalyst (e.g., CuI, 0.1 mmol), the ligand (0.2 mmol), and the cyanide source (e.g., NaCN, 1.2 mmol).[4]
-
Add anhydrous solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-48 hours.
-
After cooling to room temperature, quench the reaction with an aqueous solution of ammonia and ethylenediamine to complex the copper salts.
-
Extract the product with an organic solvent like ethyl acetate or toluene.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting nitrile by column chromatography or recrystallization.
-
Confirm the structure of the product using IR spectroscopy (for the nitrile stretch), NMR spectroscopy, and mass spectrometry.
Data Presentation:
| Cyanide Source | Catalyst System | Product | Expected Yield (%) |
| NaCN | CuI / N,N'-dimethylethylenediamine | 6-Butoxy-2-naphthalenecarbonitrile | 70-85 |
| K4[Fe(CN)6] | CuI / 1-alkyl-1H-imidazole | 6-Butoxy-2-naphthalenecarbonitrile | 65-80 |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution of this compound.
Caption: General workflow for nucleophilic substitution.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. scilit.com [scilit.com]
Application Notes and Protocols for 2-Bromo-6-butoxynaphthalene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-Bromo-6-butoxynaphthalene as a versatile building block in the synthesis of advanced functional materials. Detailed protocols for the synthesis of representative materials, along with their characteristic data, are presented to facilitate research and development in materials science.
Application Note 1: Synthesis of Poly(p-phenylenevinylene) (PPV) Derivatives for Organic Electronics
This compound is a key starting material for the synthesis of novel poly(p-phenylenevinylene) (PPV) derivatives. These polymers are of significant interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The butoxy group enhances the solubility of the resulting polymer, facilitating its processing from solution for device fabrication. The naphthalene moiety is incorporated into the polymer backbone to tune the electronic and optical properties.
A common and effective method for synthesizing PPV derivatives from this compound is through palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira reactions.[1][2][3][4] These reactions enable the formation of carbon-carbon bonds with high efficiency and selectivity. For instance, a Heck coupling reaction can be employed to polymerize this compound with a divinyl comonomer, leading to a well-defined polymer structure.[3][5]
The resulting polymers, containing the 2,6-disubstituted naphthalene unit, are expected to exhibit strong fluorescence, a desirable characteristic for emissive layers in OLEDs.[6] The extended π-conjugation along the polymer backbone, facilitated by the naphthalene rings, is crucial for efficient charge transport, a key requirement for the active layer in OFETs.
Illustrative Data for a Hypothetical PPV Derivative
The following table summarizes the expected properties of a PPV copolymer synthesized from this compound and 1,4-divinylbenzene. This data is illustrative and based on typical values for similar PPV derivatives found in the literature.[7][8]
| Property | Value |
| Molecular Weight (Mn) | 15,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Absorption Maximum (λmax) | 420 - 450 nm (in solution) |
| Emission Maximum (λem) | 500 - 550 nm (in solution) |
| Photoluminescence Quantum Yield | > 0.50 (in solution) |
| Thermal Decomposition Temp. (Td) | > 350 °C |
| HOMO Level | -5.2 to -5.5 eV |
| LUMO Level | -2.8 to -3.1 eV |
Experimental Protocol: Synthesis of a PPV Derivative via Heck Coupling
This protocol describes a general procedure for the synthesis of a poly(p-phenylenevinylene) derivative using this compound and 1,4-divinylbenzene via a Heck coupling reaction.
Materials:
-
This compound
-
1,4-Divinylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., Schlenk line)
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq), 1,4-divinylbenzene (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.08 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of nitrogen, add anhydrous DMF and triethylamine to the flask. The typical concentration of monomers is around 0.1-0.2 M.
-
Polymerization: Heat the reaction mixture to 80-100 °C with vigorous stirring. The polymerization is typically carried out for 24-48 hours. The progress of the reaction can be monitored by the increasing viscosity of the solution.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution slowly into a stirred excess of methanol containing a small amount of 1M HCl. This will cause the polymer to precipitate.
-
Washing: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer sequentially with methanol and deionized water to remove residual catalyst, unreacted monomers, and salts.
-
Drying: Dry the polymer in a vacuum oven at 60 °C overnight to obtain the final product.
Characterization:
The synthesized polymer should be characterized to determine its molecular weight, structure, and properties using techniques such as:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the polymer.
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
-
Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.
Caption: Synthetic scheme for a PPV derivative via Heck coupling.
Application Note 2: 2,6-Dialkoxynaphthalene Derivatives as Building Blocks for Thermotropic Liquid Crystals
Derivatives of 2,6-dialkoxynaphthalene are valuable precursors in the synthesis of thermotropic liquid crystals. The rigid naphthalene core provides the necessary mesogenic character, while the alkoxy chains at the 2 and 6 positions contribute to the formation of liquid crystalline phases over a range of temperatures. By varying the length of the alkoxy chains and incorporating other aromatic units, the transition temperatures and the type of mesophase (e.g., nematic, smectic) can be finely tuned.
While this compound itself is a precursor, it can be converted to other useful intermediates. For example, through appropriate substitution reactions, the bromo group can be replaced to introduce other functionalities, leading to the formation of more complex mesogenic molecules. The synthesis of kinked liquid crystals containing a 2,6-disubstituted naphthalene core has been reported to exhibit enantiotropic nematic phases.[9]
Liquid Crystalline Properties of Analogous 2-(6-Alkoxynaphthalen-2-yl)-6-methoxyquinolines
The following table presents the phase transition temperatures for a series of liquid crystals that are structurally related to derivatives of 2,6-dialkoxynaphthalene. This data is sourced from a study on 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines and illustrates how the length of the alkoxy chain influences the mesophase behavior.[9]
| Compound (n = alkyl chain length) | Heating Transition Temperatures (°C) | Cooling Transition Temperatures (°C) | Mesophase |
| n = 3 | Cr 182.9 N 203.4 I | I 197.8 N 151.1 Cr | Nematic |
| n = 4 | Cr 179.1 N 199.6 I | I 194.5 N 153.8 Cr | Nematic |
| n = 5 | Cr 170.2 N 188.4 I | I 184.3 N 143.2 Cr | Nematic |
| n = 6 | Cr 162.4 N 179.0 I | I 175.9 N 134.7 Cr | Nematic |
| n = 7 | Cr 169.8 N 187.1 I | I 183.5 N 136.8 Cr | Nematic |
| n = 8 | Cr 171.3 N 187.9 I | I 184.9 N 140.2 Cr | Nematic |
| Cr = Crystal, N = Nematic, I = Isotropic |
Experimental Protocol: Synthesis of a Naphthalene-Based Mesogen Precursor
This protocol outlines a potential synthetic step starting from this compound to create a more complex building block suitable for liquid crystal synthesis, for example, through a Sonogashira coupling reaction.
Materials:
-
This compound
-
A terminal alkyne (e.g., 4-ethynyltoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of nitrogen, add anhydrous THF and triethylamine. Stir the mixture for 10 minutes at room temperature. Then, add the terminal alkyne (e.g., 4-ethynyltoluene, 1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.
Caption: Sonogashira coupling of this compound.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. davidlu.net [davidlu.net]
- 6. A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 8. 聚[(间苯乙炔)-co-(2,5-二辛氧基对苯乙炔)] light-emitting polymer, predominantly trans | Sigma-Aldrich [sigmaaldrich.com]
- 9. A New Series of Kinked Liquid Crystals: 2-(6-Alkoxynaphthalen-2-yl)-6-methoxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-butoxynaphthalene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 2-Bromo-6-butoxynaphthalene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Williamson ether synthesis. This reaction involves the deprotonation of 6-Bromo-2-naphthol to form a nucleophilic naphthoxide ion, which then reacts with an alkylating agent, 1-bromobutane, in an S(_N)2 reaction to form the desired ether.[1][2][3]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete deprotonation of 6-Bromo-2-naphthol: Ensure a sufficiently strong base and adequate reaction time for the formation of the naphthoxide.
-
Purity of reactants: Impurities in either 6-Bromo-2-naphthol or 1-bromobutane can lead to side reactions.
-
Reaction temperature: The temperature should be high enough to facilitate the reaction but not so high as to cause decomposition or significant side reactions. Refluxing is a common technique.[1][4]
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Reaction time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[4][5]
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Moisture in the reaction: Water can react with the base and hinder the deprotonation of the naphthol. Ensure all glassware is dry and use anhydrous solvents if necessary.
Q3: I am observing the formation of byproducts. What are they and how can I minimize them?
A3: A common byproduct can be the result of an elimination reaction (E2) of 1-bromobutane, although this is less likely with a primary alkyl halide.[2][3] Another possibility is unreacted starting materials remaining. To minimize byproducts, ensure the use of a primary alkyl halide (1-bromobutane), maintain optimal reaction temperature, and use the correct stoichiometry of reactants. Purification by recrystallization or column chromatography can remove these impurities.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting materials (6-Bromo-2-naphthol and 1-bromobutane) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The disappearance of the starting material spot indicates the reaction is nearing completion.
Q5: What is the best way to purify the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.[4] If significant impurities are present, column chromatography may be necessary. The purity of the final product can be assessed by its melting point and spectroscopic techniques like NMR and IR.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of 6-Bromo-2-naphthol. | Use a stronger base (e.g., sodium hydride instead of sodium hydroxide) or increase the amount of base. Ensure the base is fresh and has been stored correctly. |
| Reactivity of 1-bromobutane is low. | Consider adding a catalytic amount of sodium iodide to the reaction mixture to perform an in-situ Finkelstein reaction, converting 1-bromobutane to the more reactive 1-iodobutane. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting material is still present after the recommended time, continue heating and monitor periodically. Ensure the reaction is refluxing properly.[1] | |
| Product is Oily or Fails to Crystallize | Presence of impurities. | Attempt to purify a small sample by column chromatography to isolate the pure product, which should be a solid. Use the pure solid to seed the bulk of the oily product to induce crystallization. |
| Incorrect work-up procedure. | Ensure the product is fully precipitated from the reaction mixture by pouring it into ice-cold water.[1][4] | |
| Formation of a Significant Amount of Byproduct | Side reactions due to high temperature. | Lower the reaction temperature and increase the reaction time. |
| Impure starting materials. | Purify the starting materials before use. 6-Bromo-2-naphthol can be recrystallized, and 1-bromobutane can be distilled. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a standard procedure for the synthesis of this compound.
Materials:
-
6-Bromo-2-naphthol
-
1-Bromobutane
-
Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)
-
Ethanol (or Tetrahydrofuran/Acetonitrile)
-
Deionized water
-
Hexane
-
Ethyl acetate
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Bromo-2-naphthol in ethanol.
-
Add sodium hydroxide (or sodium methoxide) to the solution and stir until it completely dissolves. This step generates the sodium salt of 6-Bromo-2-naphthol.[4][5]
-
Add 1-bromobutane to the reaction mixture.
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Heat the mixture to reflux and maintain the reflux for 2-4 hours. Monitor the reaction progress using TLC with a hexane:ethyl acetate (e.g., 9:1 v/v) eluent.[4]
-
Once the reaction is complete (indicated by the disappearance of the 6-Bromo-2-naphthol spot on TLC), cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[1][4]
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Collect the solid product by vacuum filtration and wash it with cold water.
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Dry the crude product in a desiccator or a vacuum oven.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the pure this compound.
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Dry the purified product and determine its melting point and yield.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Reference |
| 6-Bromo-2-naphthol | 1-Bromobutane | NaOH | Tetrahydrofuran/Water | Reflux | - | 93% | [6] |
| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 50 min | - | [1] |
| 2-Naphthol | 1-Bromobutane | NaOMe | Acetonitrile | Reflux | 30 min | - | [5] |
| 6-bromo-β-naphthol | Methyl bromide | NaOH | n-Butanol | 50°C | 4 hours | ~90% (in organic phase) | [7] |
Note: Yields can vary based on the scale of the reaction and the purity of the reagents.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solved EXPERIMENT 10 SYNTHESIS OF 2-BUTOXYNAPHTHALENE | Chegg.com [chegg.com]
- 5. Solved SYNTHESIS OF 2-BUTOXYNAPHTHALENE OH 1. NaoMe, MeCN 2. | Chegg.com [chegg.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Bromo-6-butoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-6-butoxynaphthalene by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used: The solution is not supersaturated enough for crystals to form.[1] - The cooling process was too rapid: Crystals did not have sufficient time to nucleate and grow. - The solution is supersaturated but requires nucleation: Spontaneous nucleation has not occurred.[1] | - Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[1] - Allow the solution to cool more slowly to room temperature, and then place it in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.[1] |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute: The compound is melting before it dissolves. - The solution is too concentrated: The compound is coming out of the solution at a temperature above its melting point.[1] - High levels of impurities are present: Impurities can lower the melting point of the mixture. | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. - Use a lower-boiling point solvent or a solvent mixture. - Consider pre-purification by another method, such as column chromatography, if the crude material is very impure. |
| Crystals are Colored | - Colored impurities are present in the crude material. - The compound itself is naturally colored (unlikely for this compound). | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product. |
| Low Recovery of Pure Product | - Too much solvent was used during dissolution or washing. - The crystals were washed with a solvent that was not cold. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: What are the likely impurities in my crude this compound?
A2: Based on the common synthesis route from 6-bromo-2-naphthol and 1-bromobutane, potential impurities include unreacted starting materials (6-bromo-2-naphthol and 1-bromobutane) and potentially by-products from side reactions.
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: First, ensure the solvent is at its boiling point. If the compound still does not dissolve, you may not be using a suitable solvent. Naphthalene and its derivatives are generally soluble in organic solvents like acetone and toluene.[2] However, for recrystallization, you need a solvent where the solubility is significantly different at hot and cold temperatures. If you have already added a large volume of the initial solvent, you can try adding a co-solvent in which your compound is more soluble.
Q4: How can I improve the purity of my final product?
A4: To improve purity, ensure a slow rate of cooling to allow for the formation of well-ordered crystals, which are less likely to trap impurities. Washing the filtered crystals with a small amount of ice-cold recrystallization solvent will help remove any remaining impurities from the mother liquor. A second recrystallization step can also be performed if the purity is still not satisfactory.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of crude this compound using a single-solvent recrystallization method.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Methanol, Ethanol, or Isopropanol)
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Buchner funnel and filter flask
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Filter paper
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Glass rod
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Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube in a hot water bath to the boiling point of the solvent and observe the solubility. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point.
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Add a minimal excess of the solvent to prevent premature crystallization.
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Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
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Analysis: Determine the melting point of the purified crystals. Pure this compound has a reported melting point of 54.0-55.3 °C (solvent: methanol). A sharp melting point close to this range indicates a high degree of purity.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₅BrO | [3] |
| Molecular Weight | 279.17 g/mol | [3] |
| Melting Point (Pure) | 54.0-55.3 °C |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
troubleshooting common side reactions in 2-Bromo-6-butoxynaphthalene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-butoxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The most common and efficient synthesis of this compound is a two-step process. The first step involves the selective bromination of 2-naphthol to produce the key intermediate, 6-bromo-2-naphthol. The second step is a Williamson ether synthesis, where 6-bromo-2-naphthol is reacted with a butylating agent, typically 1-bromobutane, in the presence of a base to form the final product.
Q2: What are the critical parameters in the Williamson ether synthesis step?
A2: The Williamson ether synthesis is an S(_N)2 reaction, and its success is highly dependent on several factors.[1][2] Key parameters include the use of a primary alkyl halide (like 1-bromobutane) to minimize the competing elimination reaction, the choice of a suitable base to deprotonate the naphthol effectively, anhydrous reaction conditions to prevent side reactions with water, and an appropriate solvent that can dissolve the reactants and facilitate the reaction.[3][4] The reaction temperature is also crucial; while higher temperatures can increase the rate, they may also favor the elimination side reaction.[3]
Q3: What are the expected yield and purity for this synthesis?
A3: With an optimized protocol, the overall yield for the two-step synthesis is generally good. The bromination of 2-naphthol to 6-bromo-2-naphthol can achieve yields in the range of 96-100% for the crude product.[5] The subsequent Williamson ether synthesis to form this compound has been reported with yields as high as 93%.[6] With proper purification, a final product purity exceeding 99% can be achieved.
Troubleshooting Guides
Problem 1: Low Yield in the Bromination of 2-Naphthol to 6-Bromo-2-naphthol
Q: I am getting a low yield of 6-bromo-2-naphthol and a mixture of products. What could be the issue?
A: Low yields and product mixtures in this bromination are often due to the formation of undesired isomers and over-bromination. Here are the common causes and solutions:
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Formation of 1-Bromo-2-naphthol: The hydroxyl group of 2-naphthol activates the naphthalene ring for electrophilic substitution at both the 1 and 6 positions. The formation of the 1-bromo isomer is a common side reaction.[7]
-
Solution: Controlling the reaction temperature and the rate of bromine addition is crucial. Performing the reaction at a lower temperature can enhance the selectivity for the 6-bromo isomer.
-
-
Formation of Di- and Polybrominated Products: Using an excess of bromine or allowing the reaction to proceed for too long can lead to the formation of 1,6-dibromo-2-naphthol and other polybrominated species.[8]
-
Solution: Carefully control the stoichiometry of bromine. It is advisable to add the bromine solution dropwise and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted 2-naphthol remaining in the mixture.
-
Solution: Monitor the reaction by TLC to ensure the complete consumption of the starting material. A slight extension of the reaction time or a modest increase in temperature might be necessary.
-
Problem 2: Low Yield in the Williamson Ether Synthesis of this compound
Q: My Williamson ether synthesis is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields in this step are typically caused by incomplete reaction, side reactions, or issues with the reagents and conditions.
-
Incomplete Deprotonation of 6-Bromo-2-naphthol: The reaction requires the formation of the naphthoxide ion, which is the active nucleophile. If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete.
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Competing Elimination Reaction (E2): Although 1-bromobutane is a primary alkyl halide, a competing E2 elimination reaction can occur, especially in the presence of a sterically hindered or very strong base, or at elevated temperatures.[1][9] This will produce butene gas and unreacted 6-bromo-2-naphthol.
-
Solution: Use a non-hindered base like sodium hydroxide. Maintain a moderate reaction temperature (typically between 50-100 °C) and monitor the reaction progress to avoid prolonged heating.[3]
-
-
Presence of Water: Water will react with the strong base and can also hydrolyze the 1-bromobutane, reducing the amount of reactants available for the desired reaction.[3]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and store reagents under dry conditions.
-
-
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction rate will be slow and the yield will be low.
Problem 3: Product Purification Issues
Q: I am having difficulty purifying the final product, this compound. What are the likely impurities and how can I remove them?
A: The primary impurities are likely unreacted starting materials and side products from both reaction steps.
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Unreacted 6-Bromo-2-naphthol: This is a common impurity if the Williamson ether synthesis does not go to completion.
-
Purification Method: 6-bromo-2-naphthol is phenolic and therefore acidic. It can be removed by washing the organic layer with an aqueous base solution (e.g., 5% sodium hydroxide). The desired ether product is not acidic and will remain in the organic layer.
-
-
Unreacted 1-Bromobutane: This starting material may remain if an excess was used.
-
Purification Method: 1-bromobutane is volatile and can often be removed by evaporation under reduced pressure.
-
-
Brominated Impurities: Isomers and polybrominated species from the first step may carry over.
-
Purification Method: Column chromatography on silica gel is an effective method for separating these closely related compounds. Recrystallization from a suitable solvent system can also be used to obtain a highly pure product.[10]
-
Quantitative Data
| Parameter | Step 1: Bromination | Step 2: Williamson Ether Synthesis |
| Starting Material | 2-Naphthol | 6-Bromo-2-naphthol |
| Reagents | Bromine, Acetic Acid | 1-Bromobutane, Sodium Hydroxide |
| Typical Yield | 96-100% (crude)[5] | ~93%[6] |
| Common Side Products | 1-Bromo-2-naphthol, 1,6-Dibromo-2-naphthol[7] | Butene |
| Purity (after purification) | >98% | >99% |
Experimental Protocols
Step 1: Synthesis of 6-Bromo-2-naphthol
This protocol is adapted from Organic Syntheses.[5]
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In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, dissolve 144 g (1.0 mol) of 2-naphthol in 400 mL of glacial acetic acid.
-
Through the dropping funnel, add a solution of 320 g (2.0 mol) of bromine in 100 mL of glacial acetic acid dropwise over 30-60 minutes with vigorous stirring. The temperature of the reaction mixture will increase; maintain it below 40°C using an ice bath if necessary.
-
After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature.
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Add 100 mL of water and heat the mixture to boiling.
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Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin has dissolved. Repeat this with another 25 g of tin, followed by a final addition of 100 g of tin.
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After the tin has completely reacted (approximately 3 hours of boiling), cool the mixture to 50°C and filter to remove tin salts.
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Pour the filtrate into 3 L of cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain crude 6-bromo-2-naphthol. The product can be further purified by recrystallization from aqueous acetic acid.
Step 2: Synthesis of this compound
This protocol is based on a reported synthesis.[6]
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To a solution of 6-bromo-2-naphthol in a mixture of tetrahydrofuran (THF) and water, add a stoichiometric amount of sodium hydroxide.
-
Stir the mixture at room temperature until the 6-bromo-2-naphthol has completely dissolved and formed the sodium salt.
-
Add 1-bromobutane (typically a slight excess) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with a 5% aqueous sodium hydroxide solution to remove any unreacted 6-bromo-2-naphthol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 8. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Butoxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the bromination of butoxynaphthalene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bromination of butoxynaphthalene in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the bromination of butoxynaphthalene can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Temperature: Temperature plays a critical role in the bromination of naphthalene derivatives. Both low and high temperatures can affect the reaction rate and selectivity. The bromination of naphthalene can be sensitive to temperature, with the ratio of isomers changing at different temperatures.[1] It is recommended to start at a lower temperature (e.g., 0-5 °C) to control the reaction's exothermicity and gradually warm to room temperature.
-
Reagent Purity: Ensure the purity of your butoxynaphthalene starting material and the brominating agent. Impurities can interfere with the reaction.
-
Improper Quenching: The reaction should be carefully quenched, for instance, with a solution of sodium thiosulfate to neutralize any unreacted bromine.[2]
Q2: I am observing the formation of multiple products (polysubstitution). How can I improve the selectivity for the desired monobrominated product?
A2: The formation of di- or polybrominated products is a common issue in electrophilic aromatic substitution. To enhance selectivity for the monobrominated product:
-
Control Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents, relative to the butoxynaphthalene. Adding the brominating agent dropwise and slowly can help prevent localized high concentrations that favor polysubstitution.
-
Choice of Brominating Agent: While molecular bromine (Br₂) is commonly used, other brominating agents like N-bromosuccinimide (NBS) can offer better selectivity for monobromination under specific conditions.[3][4]
-
Solvent Effects: The choice of solvent can influence the reaction's selectivity. Non-polar solvents like carbon tetrachloride or dichloromethane are often used.[2][5] Experimenting with different solvents may improve the desired product ratio.
Q3: The bromination is occurring at the wrong position on the naphthalene ring. How can I control the regioselectivity?
A3: The butoxy group is an activating, ortho-, para-directing group. For 2-butoxynaphthalene, the primary positions for electrophilic attack are C1 and C3. The regioselectivity of naphthalene bromination can be influenced by several factors:
-
Steric Hindrance: The bulky butoxy group may sterically hinder substitution at the adjacent C3 position, favoring substitution at the C1 position. The size of the substituent can influence the position of substitution on a naphthalene ring.[6]
-
Catalyst: The use of solid catalysts, such as certain clays or zeolites, has been shown to influence the regioselectivity of naphthalene dibromination.[7][8][9] While your reaction is a monobromination, exploring mild Lewis acid catalysts could potentially influence the regiochemical outcome.
-
Temperature: As mentioned, temperature can affect the isomer distribution. Kinetic versus thermodynamic control can lead to different major products.
Q4: How can I effectively purify the brominated butoxynaphthalene from the reaction mixture?
A4: Purification of the product is crucial to remove unreacted starting materials, byproducts, and any residual reagents.
-
Work-up: After quenching the reaction, an aqueous work-up is typically performed. This may involve washing the organic layer with a sodium bicarbonate solution to remove acidic byproducts and then with brine.[2]
-
Chromatography: Column chromatography is a highly effective method for separating the desired brominated product from isomers and other impurities. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step.[2][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider during the bromination of butoxynaphthalene?
A1: Bromine is a toxic, corrosive, and volatile substance.[4] N-bromosuccinimide is also a hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Have a quenching agent (e.g., sodium thiosulfate solution) readily available to handle any spills.
Q2: Which brominating agent is most suitable for this reaction: Br₂ or NBS?
A2: The choice between molecular bromine (Br₂) and N-bromosuccinimide (NBS) depends on the desired outcome and experimental conditions.
-
Molecular Bromine (Br₂): This is a strong brominating agent that is often used for electrophilic aromatic substitution. It typically requires a non-polar solvent.[2]
-
N-Bromosuccinimide (NBS): NBS is a milder brominating agent and is often used for allylic and benzylic brominations. However, in the presence of an acid catalyst or a polar protic solvent, it can also be used for aromatic bromination and may offer better selectivity.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
Experimental Data Summary
The following table summarizes the effects of different catalysts and solvents on the dibromination of naphthalene, which can provide insights for optimizing the monobromination of butoxynaphthalene.
| Catalyst/Additive | Solvent | Reaction Time (h) | 1,4-dibromonaphthalene (%) | 1,5-dibromonaphthalene (%) | Other Products (%) |
| None | DCM | 6 | 14 | - | 82 (1-bromonaphthalene) |
| H₂SO₄ | DCM | 6 | - | - | Low mass balance |
| Synclyst 13 | DCM | 1 | 93 | 7 | - |
| KSF Clay | DCM | 1 | 35 | 49 | 16 (1-bromonaphthalene) |
| KSF Clay | n-Hexane | 1 | 18 | 68 | 14 (1-bromonaphthalene) |
Data adapted from studies on the dibromination of naphthalene and may serve as a qualitative guide.[7]
Detailed Experimental Protocol
This protocol is a general guideline for the bromination of 2-butoxynaphthalene. Optimization may be required.
Materials:
-
2-Butoxynaphthalene
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
10% Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butoxynaphthalene (1 equivalent) in the chosen anhydrous solvent (e.g., DCM). Cool the flask to 0 °C in an ice bath.
-
Addition of Brominating Agent:
-
Using Br₂: Prepare a solution of bromine (1.05 equivalents) in the same solvent. Add this solution dropwise to the stirred solution of 2-butoxynaphthalene over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Using NBS: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 10% sodium thiosulfate solution until the orange color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired brominated butoxynaphthalene isomer.
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the reaction conditions for the bromination of butoxynaphthalene.
Caption: Workflow for optimizing butoxynaphthalene bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
challenges in the scale-up of 2-Bromo-6-butoxynaphthalene production
Welcome to the Technical Support Center for the scale-up of 2-Bromo-6-butoxynaphthalene production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during synthesis and scale-up.
Troubleshooting Guides
This section provides detailed solutions in a question-and-answer format for common problems encountered during the production of this compound.
Issue 1: Low Yield of this compound
Q1: We are experiencing significantly lower than expected yields in our Williamson ether synthesis of this compound. What are the potential causes and how can we improve the yield?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors, particularly during scale-up. The primary reasons often involve incomplete reaction, side reactions, or issues with reactant quality.
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Incomplete Deprotonation: The first step of the synthesis is the deprotonation of 6-bromo-2-naphthol to form the naphthoxide ion. If this reaction is incomplete, the concentration of the active nucleophile will be low, leading to poor conversion.
-
Solution: Ensure the base used (e.g., sodium hydroxide, potassium hydroxide) is of high purity and used in a slight excess (1.1-1.5 equivalents). The choice of a stronger, non-nucleophilic base like sodium hydride (NaH) can also drive the deprotonation to completion, though it requires strict anhydrous conditions.[1]
-
-
Side Reactions: The primary competing reaction is the E2 elimination of 1-bromobutane, which is favored by high temperatures and sterically hindered bases.[2][3][4] Another possible side reaction is C-alkylation of the naphthoxide ion, where the butyl group attaches to the naphthalene ring instead of the oxygen atom.[4][5]
-
Reactant Quality and Stoichiometry: The purity of 6-bromo-2-naphthol and 1-bromobutane is crucial. Impurities can interfere with the reaction. Incorrect stoichiometry, especially an insufficient amount of the alkylating agent, will result in unreacted starting material.
-
Solution: Use purified reactants and ensure accurate measurement of all reagents. A slight excess of 1-bromobutane can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions and purification challenges.
-
-
Reaction Time and Temperature: The reaction may not have reached completion. Typical laboratory-scale Williamson ether syntheses can take from 1 to 8 hours.[2][6]
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[7] A gradual increase in temperature may be necessary if the reaction is sluggish at lower temperatures.[6]
-
Q2: We observe a significant amount of unreacted 6-bromo-2-naphthol in our final product mixture. What is the likely cause?
A2: Recovering a large amount of unreacted 6-bromo-2-naphthol typically points to one of three main issues:
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Insufficient Base: The base may not be strong enough or used in a sufficient quantity to fully deprotonate the 6-bromo-2-naphthol.
-
Solution: Verify the strength and quantity of your base. For phenols, which are more acidic than aliphatic alcohols, a wider range of bases can be used, but ensuring complete deprotonation is key.[1]
-
-
Inactive Alkylating Agent: The 1-bromobutane may have degraded, especially if it is an old stock.
-
Solution: Use a fresh bottle of 1-bromobutane. To enhance reactivity, a catalytic amount of sodium iodide (NaI) can be added to the reaction mixture. This in-situ generation of 1-iodobutane, which is a better leaving group, can significantly improve the reaction rate.
-
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
-
Solution: As mentioned previously, optimize the temperature and monitor the reaction over time to ensure it proceeds to completion.
-
Issue 2: Impurity Profile and Purification Challenges
Q3: We are struggling with the purification of this compound on a larger scale. What are the common impurities and how can they be removed?
A3: On a larger scale, purification can be challenging due to the presence of closely related impurities. The most common impurities include:
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Unreacted 6-bromo-2-naphthol: As discussed, this is a common impurity if the reaction does not go to completion.
-
Removal: 6-bromo-2-naphthol is acidic and can be removed by washing the organic phase with an aqueous base solution (e.g., dilute sodium hydroxide).
-
-
1,6-Dibromo-2-naphthol: This impurity can arise from the bromination of 2-naphthol during the synthesis of the starting material, 6-bromo-2-naphthol.[8]
-
Removal: This impurity is often difficult to remove by simple extraction or crystallization due to its similar polarity to the product. Careful control of the initial bromination step is the best way to minimize its formation. If present, fractional crystallization or column chromatography may be necessary, which can be challenging and costly at scale.
-
-
Butene Isomers: These are byproducts of the E2 elimination of 1-bromobutane.
-
Removal: These are volatile and are typically removed during the solvent evaporation step.
-
-
Dibutyl ether: This can form if the alkoxide reacts with another molecule of the alkyl halide.
-
Removal: Dibutyl ether is more volatile than the product and can often be removed during vacuum distillation or by careful crystallization.
-
Q4: Our final product has a persistent coloration. What could be the cause and how can we decolorize it?
A4: Coloration in the final product can be due to trace impurities, often arising from oxidation or side reactions during the synthesis or work-up.
-
Cause: Oxidation of phenolic impurities or the product itself can lead to colored byproducts. Residual catalysts or reagents can also contribute to color.
-
Solution:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., methanol, ethanol, or a mixture with water) is a highly effective method for both purification and decolorization.
-
Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Frequently Asked Questions (FAQs)
Q5: What is the optimal choice of base and solvent for the scale-up of this compound synthesis?
A5: The choice of base and solvent is critical for a successful and scalable synthesis.
-
Base:
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are cost-effective and commonly used bases. They can be used in aqueous or biphasic systems, often with a phase-transfer catalyst to improve reaction rates.[5]
-
Sodium Hydride (NaH): A very effective and strong base that ensures complete and irreversible deprotonation. However, it requires strict anhydrous conditions and careful handling due to its reactivity and the evolution of hydrogen gas.[1]
-
Potassium Carbonate (K₂CO₃): A milder and safer base to handle, often used in polar aprotic solvents like DMF or acetonitrile. It may require higher temperatures and longer reaction times.[5]
-
-
Solvent:
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are excellent choices for Williamson ether synthesis as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[2][3] However, their toxicity and potential for side reactions at high temperatures should be considered.
-
Ethers (e.g., THF, Diethyl ether): These are good solvents when using strong bases like NaH.[9]
-
Alcohols (e.g., Ethanol): While the parent alcohol of the alkoxide can be used as a solvent, it can lead to slower reaction rates due to solvation of the nucleophile.[9]
-
Q6: What are the key safety considerations when scaling up the production of this compound?
A6: Scaling up this synthesis introduces several safety hazards that must be carefully managed.
-
Bromination Step (for 6-bromo-2-naphthol synthesis):
-
Handling of Bromine: Bromine is highly corrosive, toxic, and volatile. Large-scale operations should be conducted in well-ventilated areas with appropriate personal protective equipment (PPE).[10][11][12]
-
Exothermic Reaction: The bromination of 2-naphthol is exothermic and requires careful temperature control to prevent runaway reactions.
-
-
Williamson Ether Synthesis:
-
Handling of Strong Bases: Strong bases like NaOH, KOH, and especially NaH are corrosive and can cause severe burns. NaH is also flammable and reacts violently with water.
-
Flammable Solvents: Many of the solvents used (e.g., THF, ethanol) are flammable. Large-scale reactions should be equipped with appropriate fire suppression systems.
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, the evolution of any gaseous byproducts or an increase in temperature can lead to a dangerous build-up of pressure.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |
| Base | NaH, KOH, K₂CO₃ | NaOH, KOH, K₂CO₃ (often with phase transfer catalyst) | Cost, safety, and ease of handling favor hydroxides and carbonates. NaH requires specialized equipment. |
| Solvent | DMF, Acetonitrile, THF | Toluene, Alcohols (with phase transfer catalyst) | Cost, toxicity, and ease of recovery are major factors. Toluene is a common industrial solvent. |
| Temperature | 50 - 100 °C[2][6] | 80 - 120 °C | Heat transfer becomes critical. Exothermic reactions need careful monitoring and cooling. |
| Reaction Time | 1 - 8 hours[2][6] | 4 - 12 hours | Often longer to ensure complete conversion and accommodate slower addition rates. |
| Typical Yield | 50 - 95%[2] | >85% (optimized) | Process optimization is key to achieving high yields consistently. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is adapted from general procedures for Williamson ether synthesis.
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-2-naphthol (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF).
-
Add a base (e.g., NaH, 1.2 eq, portion-wise at 0°C, or powdered KOH, 1.5 eq) under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the naphthoxide.
-
Alkylation: Add 1-bromobutane (1.1 - 1.3 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Scale-Up Considerations for the Synthesis of this compound
For scale-up, the following modifications to the laboratory protocol should be considered:
-
Reactor Setup: Use a jacketed glass-lined reactor for better temperature control and chemical resistance.
-
Reagent Addition: Add the base and 1-bromobutane via addition funnels or pumps to control the rate of addition and manage any exotherms.
-
Mixing: Ensure efficient agitation to maintain a homogeneous reaction mixture, which is crucial for heat and mass transfer.
-
Work-up: Use a larger separatory funnel or a liquid-liquid extraction setup for the aqueous work-up.
-
Purification: Recrystallization in a larger vessel with controlled cooling will be necessary. Filtration can be done using a Nutsche filter or a centrifuge.
-
Safety: All operations should be conducted in a well-ventilated area or a fume hood designed for pilot-scale work. All personnel should be equipped with appropriate PPE.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Purification of 2-Bromo-6-butoxynaphthalene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of impurities from 2-Bromo-6-butoxynaphthalene. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Purified Product
Question: After purification by recrystallization or column chromatography, my final yield of this compound is significantly lower than expected. What are the possible reasons and how can I improve it?
Answer: Low recovery of the final product can be attributed to several factors. The primary cause is often the formation of side products during the synthesis, which reduces the theoretical maximum yield of the desired compound. Additionally, product loss can occur during the purification steps themselves.
-
Side Reactions: The most common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of 6-bromo-2-naphthol with 1-bromobutane in the presence of a base. A significant side reaction is the E2 elimination of 1-bromobutane, especially if the reaction temperature is too high or the base is too sterically hindered. This leads to the formation of butene and reduces the amount of the desired ether product.
-
Loss during Recrystallization:
-
Inappropriate Solvent Choice: If the compound is too soluble in the recrystallization solvent at low temperatures, a significant portion will remain in the mother liquor.
-
Excessive Solvent: Using too much solvent to dissolve the crude product will also lead to low recovery upon cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, some product may crystallize on the filter paper.
-
-
Loss during Column Chromatography:
-
Improper Mobile Phase: An overly polar mobile phase can cause the product to elute too quickly with impurities, leading to the collection of mixed fractions and subsequent loss of pure product.
-
Column Overloading: Applying too much crude material to the column can lead to poor separation and overlapping of bands.
-
Irreversible Adsorption: In some cases, highly polar impurities may bind irreversibly to the silica gel, and some product may also be lost if it has a strong affinity for the stationary phase.
-
Solutions to Improve Yield:
-
Optimize Reaction Conditions: To minimize the E2 elimination side reaction, maintain a moderate reaction temperature and use a non-hindered base like sodium hydroxide or potassium carbonate.
-
Refine Recrystallization Technique:
-
Solvent Screening: Test different solvents to find one that dissolves the compound well at high temperatures but poorly at low temperatures. Methanol has been reported as a suitable solvent.[1][2]
-
Minimal Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization, pre-heat the funnel and receiving flask before hot filtration.
-
-
Optimize Column Chromatography:
-
TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation.
-
Proper Loading: Do not overload the column; a general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Issue 2: Persistent Impurities After Purification
Question: I have purified my this compound, but analytical tests (e.g., TLC, NMR) still show the presence of impurities. What are these impurities and how can I remove them?
Answer: The most common impurities in the synthesis of this compound are unreacted starting materials and byproducts from side reactions.
Common Impurities:
-
6-Bromo-2-naphthol: Unreacted starting material. Being a phenol, it is more polar than the desired ether product.
-
1-Bromobutane: Unreacted alkylating agent. This is a volatile liquid and is usually removed during the work-up and drying steps.
-
Butene and Butanol: Byproducts of the E2 elimination and potential hydrolysis of 1-bromobutane. These are also typically removed during work-up.
-
Dibromonaphthalene isomers: If the starting 2-naphthol was not pure, bromination could lead to the formation of dibrominated species which could then be carried through the synthesis.
Strategies for Removing Persistent Impurities:
-
Removal of Unreacted 6-Bromo-2-naphthol:
-
Base Wash: During the work-up, washing the organic layer with an aqueous base solution (e.g., 1M NaOH) will deprotonate the phenolic hydroxyl group of 6-bromo-2-naphthol, forming a water-soluble salt that will be extracted into the aqueous layer.
-
Column Chromatography: Due to its higher polarity, 6-bromo-2-naphthol will have a lower Rf value on a TLC plate and will elute more slowly from a silica gel column than the desired product.
-
-
Fractional Recrystallization: If the impurities have significantly different solubilities from the product in a particular solvent, multiple recrystallizations can be performed to achieve higher purity.
-
Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed. A reverse-phase column with a mobile phase of acetonitrile and water has been shown to be effective for separating similar compounds.[3]
Data Presentation
Table 1: Physical and Analytical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅BrO | [4] |
| Molecular Weight | 279.17 g/mol | [4] |
| Melting Point | 54.0-55.3 °C | [1][2] |
| Appearance | White to light beige powder | Thermo Fisher Scientific |
| Recrystallization Solvent | Methanol | [1][2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound using methanol.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography. The optimal mobile phase should be determined by TLC analysis prior to performing the column.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
Caption: General workflow for the purification of this compound.
References
preventing the formation of byproducts in Williamson ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during Williamson ether synthesis.
Troubleshooting Guides
Issue: Low Yield of Ether Product with Significant Alkene Byproduct Formation
Root Cause: The primary cause of alkene byproduct formation is a competing E2 elimination reaction. This is particularly prevalent when using sterically hindered substrates.[1][2]
Troubleshooting Steps:
-
Evaluate the Alkyl Halide: The structure of the alkylating agent is the most critical factor.
-
Recommendation: Whenever possible, use a primary alkyl halide. Secondary and tertiary alkyl halides are significantly more prone to elimination.[1][2][3] For the synthesis of asymmetrical ethers, there are two possible combinations of alkoxide and alkyl halide; choose the route that utilizes the less sterically hindered alkyl halide.
-
-
Assess the Alkoxide/Base: The steric bulk of the alkoxide or the base used to deprotonate the alcohol can also influence the reaction pathway.
-
Recommendation: If possible, use a less sterically hindered alkoxide. However, ensure the base is strong enough to completely deprotonate the alcohol to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common and effective choice.[4]
-
-
Optimize Reaction Temperature: Higher temperatures tend to favor the E2 elimination pathway over the SN2 substitution.[5]
-
Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range for Williamson ether synthesis is 50-100 °C.[3]
-
-
Solvent Selection: While less critical for elimination than for C-alkylation, the solvent can play a role.
-
Recommendation: Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the alkoxide.[3]
-
Troubleshooting Workflow for Alkene Byproduct Formation
Caption: Troubleshooting workflow for minimizing alkene byproducts.
Issue: Formation of C-Alkylated Byproducts with Phenols
Root Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation).[6]
Troubleshooting Steps:
-
Solvent Choice is Crucial: The solvent has a significant impact on the regioselectivity of phenoxide alkylation.
-
Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and making it less available for nucleophilic attack. This promotes C-alkylation.[6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more "naked" and available for O-alkylation.[6][7]
-
Recommendation: To favor the formation of the O-alkylated ether product, use a polar aprotic solvent.
-
-
Counter-ion Effects: The nature of the cation associated with the phenoxide can also influence the reaction outcome. Larger, softer cations can favor O-alkylation.
Logical Diagram for O- vs. C-Alkylation Control
Caption: Influence of solvent on the regioselectivity of phenoxide alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Williamson ether synthesis?
A1: The most common byproduct is an alkene, which is formed through a competing E2 elimination reaction.[1] This is especially an issue when using secondary or tertiary alkyl halides. Another significant byproduct, particularly when using phenoxides, is the C-alkylated product, which arises from the ambident nature of the phenoxide nucleophile.
Q2: How can I completely avoid the elimination byproduct?
A2: While complete avoidance can be challenging, you can significantly minimize it by carefully selecting your reagents and conditions. The most effective strategy is to use a primary alkyl halide and a non-sterically hindered alkoxide.[1] Keeping the reaction temperature as low as feasible will also favor the desired SN2 reaction.[5]
Q3: My reaction is not proceeding to completion. What can I do?
A3: A sluggish or incomplete reaction can be due to several factors:
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Insufficiently strong base: Ensure the base is strong enough to fully deprotonate the alcohol, generating the more reactive alkoxide. Sodium hydride (NaH) is a good choice for this purpose.[4]
-
Poor leaving group: While bromides and iodides are commonly used, consider converting the alcohol to a better leaving group, such as a tosylate or mesylate.
-
Low temperature or short reaction time: While low temperatures are good for minimizing elimination, the reaction may require a longer time to reach completion. Consider gradually increasing the temperature or extending the reaction time while monitoring for byproduct formation. Typical reaction times can range from 1 to 8 hours.[3]
Q4: Can I synthesize t-butyl ethers using the Williamson synthesis?
A4: Synthesizing t-butyl ethers via the Williamson synthesis is challenging due to steric hindrance. Using a t-butyl halide will result almost exclusively in the elimination product. The alternative of using a t-butoxide with a primary alkyl halide is more feasible, but the bulky t-butoxide can still promote elimination, especially with hindered primary alkyl halides. For sterically hindered ethers, alternative synthetic methods may be more suitable.
Data Presentation
Table 1: Influence of Alkyl Halide Structure on Reaction Pathway
| Alkyl Halide Structure | Primary Reaction Pathway | Typical Ether (SN2) Yield | Likelihood of Alkene (E2) Byproduct |
| Methyl | SN2 | High | Very Low |
| Primary (1°) | SN2 | Good to High | Low |
| Secondary (2°) | SN2 and E2 | Low to Moderate | High |
| Tertiary (3°) | E2 | Very Low to None | Very High (Major Product) |
Note: Yields are qualitative and can vary significantly based on specific substrates and reaction conditions.
Table 2: Solvent Effects on the Alkylation of Phenoxide Ions
| Solvent Type | Example Solvents | Predominant Product | Rationale |
| Protic | Water, Ethanol, Trifluoroethanol | C-Alkylated Product | Hydrogen bonding solvates the phenoxide oxygen, reducing its nucleophilicity and favoring attack from the ring.[6] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | O-Alkylated Ether | Poorly solvates the phenoxide oxygen, leaving it more nucleophilic and available for attack.[6][7] |
Experimental Protocols
Protocol 1: Minimizing Elimination in the Synthesis of a Primary Ether
Objective: To synthesize an ether from a primary alkyl halide and an alcohol while minimizing the formation of an alkene byproduct.
Materials:
-
Alcohol (e.g., 1-pentanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) dissolved in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add the primary alkyl halide (1.05 eq) dropwise via the dropping funnel.
-
After the addition is complete, slowly warm the reaction mixture to 50-60 °C and maintain this temperature, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by distillation or column chromatography.
Protocol 2: Selective O-Alkylation of a Phenol
Objective: To synthesize an aryl ether from a phenol and a primary alkyl halide, favoring O-alkylation over C-alkylation.
Materials:
-
Phenol (e.g., p-cresol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Primary alkyl halide (e.g., benzyl bromide)
-
Anhydrous acetonitrile
-
Diethyl ether
-
1 M aqueous sodium hydroxide solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the primary alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 80 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 1 M aqueous sodium hydroxide to remove any unreacted phenol, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aryl ether by column chromatography or recrystallization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Experiment 3: Williamson Ether Synthesis Introduction | Chegg.com [chegg.com]
- 4. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-6-butoxynaphthalene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-Bromo-6-butoxynaphthalene. This electron-rich aryl bromide presents unique challenges, primarily related to the initial oxidative addition step in the catalytic cycle.
General FAQs
Q1: Why can this compound be a challenging substrate in cross-coupling reactions?
A1: The butoxy group (-OBu) at the 6-position is an electron-donating group, which increases the electron density of the naphthalene ring system. This makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1] Overcoming this requires careful selection of a highly active catalyst system.
Q2: What is the general order of reactivity for aryl halides in cross-coupling reactions?
A2: The general order of reactivity is C–I > C–Br > C–OTf > C–Cl.[2] While this compound is more reactive than its chloro-analogue, it is less reactive than the corresponding aryl iodide. For particularly difficult couplings, converting the bromide to an iodide may be a viable strategy.[3][4]
Q3: What does it mean when my reaction turns black, and is it always a problem?
A3: The formation of a black precipitate, often referred to as palladium black, indicates the agglomeration of the Pd(0) catalyst into an inactive, bulk metallic state.[1] This can be caused by high temperatures, insufficient ligand to stabilize the catalyst, or impurities. While some color change is normal, a rapid change to a black suspension often correlates with catalyst death and a stalled reaction.[1][5]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and an organoboron reagent.
Suzuki-Miyaura: FAQs
Q1: My Suzuki-Miyaura reaction is not proceeding or giving very low yields. What is the most likely cause?
A1: For an electron-rich substrate like this compound, the most common issue is a slow or inefficient oxidative addition step.[1] The choice of ligand is critical. Standard ligands like PPh₃ may be ineffective. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is highly recommended to accelerate this step.[5][6][7]
Q2: I am observing significant amounts of 6-butoxynaphthalene (hydrodehalogenation) and/or a biaryl product from the homocoupling of my boronic acid. How can I minimize these side products?
A2: Hydrodehalogenation can be caused by certain bases or impurities and can be mitigated by screening different bases or lowering the reaction temperature.[8] Homocoupling of the boronic acid is often due to the presence of oxygen or a slow transmetalation step.[5] Ensure the reaction is rigorously degassed and consider a different ligand or base to optimize the catalytic cycle and favor the cross-coupling pathway.[5]
Suzuki-Miyaura: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Ineffective catalyst/ligand for the electron-rich substrate.[1] 2. Deactivated catalyst (palladium black).[5] 3. Decomposed boronic acid (protodeboronation).[5] | 1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[7] 2. Lower the reaction temperature; increase the ligand-to-palladium ratio.[5] 3. Use fresh boronic acid or a more stable derivative (e.g., pinacol ester, MIDA boronate).[5] |
| Significant Homocoupling | 1. Oxygen present in the reaction mixture. 2. Slow catalytic turnover favoring side reactions.[5] | 1. Ensure all solvents and reagents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon).[5] 2. Optimize the catalyst system (e.g., use a pre-catalyst like XPhos Pd G4).[9] |
| Hydrodehalogenation | 1. Base- or ligand-mediated reduction of the aryl bromide.[8] | 1. Screen alternative bases (e.g., switch from a strong inorganic base to a milder one). 2. Lower the reaction temperature and extend the reaction time.[8] |
Suzuki-Miyaura: Catalyst System Comparison
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High[10] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 90-110 | Good to Excellent[9] |
| Pd(PPh₃)₄ | (none) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Moderate to High[2] |
| XPhos Pd G4 | (integrated) | Cs₂CO₃ | THF | 80 | Good to Excellent[9] |
| Note: Yields are representative for electron-rich aryl bromides and may require optimization for this compound. |
Suzuki-Miyaura: Experimental Protocol
Representative Reaction: Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add degassed solvent (e.g., a 10:1 mixture of Toluene:H₂O, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-phenyl-6-butoxynaphthalene.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a key method for forming C-N bonds by coupling this compound with a primary or secondary amine.
Buchwald-Hartwig: FAQs
Q1: What are the most critical parameters for a successful Buchwald-Hartwig amination with this substrate?
A1: The three most critical parameters are the ligand, the base, and the exclusion of air and moisture.[11][12] The reaction requires a bulky, electron-rich phosphine ligand to facilitate both the oxidative addition and the final reductive elimination step.[12] A strong, non-nucleophilic base (like NaOt-Bu or LHMDS) is necessary to deprotonate the amine.[12] The Pd(0) catalytic species is oxygen-sensitive, so strictly anaerobic conditions are mandatory.
Q2: Can I use a weaker base like K₂CO₃?
A2: While some modern catalyst systems can operate with weaker bases, strong bases like sodium tert-butoxide are generally required for the efficient coupling of aryl bromides, especially with less nucleophilic amines.[12][13] Using a base that is too weak will likely result in a stalled reaction.
Buchwald-Hartwig: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Ligand is not active enough for the substrate.[11] 2. Base is not strong enough or is poorly soluble.[12] 3. Catalyst poisoning by oxygen or impurities. | 1. Screen different generations of Buchwald ligands (e.g., Josiphos, XPhos).[11] 2. Switch to a stronger base (NaOt-Bu, LHMDS). Ensure anhydrous, high-purity base. 3. Use rigorously degassed solvents and perform the reaction under a strict inert atmosphere. |
| Side Product Formation | 1. Hydrodehalogenation. 2. β-Hydride elimination (if amine has β-hydrogens).[14] | 1. Screen different ligand/base combinations. 2. This is an inherent reactivity pathway; changing the ligand can sometimes alter the selectivity between reductive elimination and β-hydride elimination.[14] |
Buchwald-Hartwig: Catalyst System Comparison
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Dioxane | 80-100 |
| RuPhos Pd G3 | (integrated) | K₃PO₄ | t-BuOH | 100 |
| Note: These are representative systems. The optimal combination is highly dependent on the specific amine coupling partner. |
Buchwald-Hartwig: Experimental Protocol
Representative Reaction: Coupling of this compound with Morpholine
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq), followed by anhydrous, degassed toluene (4 mL) and morpholine (1.2 mmol, 1.2 eq).
-
Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring for 12-24 hours. Monitor progress by LC-MS.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.
Sonogashira: FAQs
Q1: My Sonogashira reaction is sluggish and requires high temperatures. Is this normal?
A1: Yes, this can be expected. Aryl bromides are significantly less reactive than aryl iodides in Sonogashira couplings.[15] The electron-rich nature of your substrate further disfavors the oxidative addition step, often necessitating more forcing conditions (higher temperature, longer reaction times) compared to electron-poor or iodide-based substrates.
Q2: My main side product is a dimer of my alkyne coupling partner. What is this and how do I prevent it?
A2: This side product results from the Glaser coupling, a copper-catalyzed homocoupling of terminal alkynes.[16] It is promoted by the presence of oxygen. To prevent it, ensure your reaction is meticulously degassed and maintained under a strict inert atmosphere.[8] If the problem persists, a copper-free Sonogashira protocol may be necessary.[15]
Sonogashira: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Low reactivity of the aryl bromide.[15] 2. Catalyst deactivation. | 1. Increase the reaction temperature (e.g., up to 80-100 °C). 2. Use a higher catalyst loading or a more robust ligand. 3. Consider converting the aryl bromide to the more reactive aryl iodide.[4] |
| Glaser Homocoupling | 1. Oxygen contamination.[8] 2. High concentration of copper catalyst. | 1. Rigorously degas all solvents and reagents. Use Schlenk techniques.[8] 2. Reduce the amount of CuI co-catalyst. 3. Switch to a copper-free protocol.[15] |
| Insoluble Precipitate | 1. Formation of copper acetylides.[16] 2. Precipitation of amine-halide salt.[4] | 1. This is often unavoidable but can be managed by ensuring good stirring. 2. This is normal; the salt will be removed during aqueous workup. |
Sonogashira: Experimental Protocol
Representative Reaction: Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Solvent/Reagent Addition: Evacuate and backfill the flask with argon (3x). Add anhydrous, degassed triethylamine (Et₃N, 5 mL) and anhydrous, degassed THF (5 mL).[15] Stir for 15 minutes.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Reaction Execution: Heat the reaction to 60 °C and stir for 6-12 hours, monitoring by TLC.
-
Workup: After cooling, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Heck Reaction (C-C Bond Formation)
The Heck reaction couples this compound with an alkene, such as an acrylate or styrene.
Heck: FAQs
Q1: What are the key components of a Heck reaction?
A1: A successful Heck reaction requires a palladium catalyst (often Pd(OAc)₂ or Pd(PPh₃)₄), a base (typically an amine like Et₃N or an inorganic base like K₂CO₃), the aryl bromide, and the alkene coupling partner in a polar aprotic solvent like DMF or acetonitrile.[17][18]
Q2: Is regioselectivity an issue in the Heck reaction?
A2: For terminal alkenes like styrene or acrylates, the reaction is typically highly regioselective, with the aryl group adding to the less substituted carbon of the double bond. The reaction also generally proceeds with high trans selectivity.[19]
Heck: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Catalyst deactivation at high temperatures. 2. Inefficient catalyst for the electron-rich substrate. | 1. Use a more thermally stable ligand or a pre-catalyst. 2. Screen different phosphine ligands (e.g., P(o-tol)₃) or consider phosphine-free conditions with a phase-transfer catalyst like TBAB.[20] |
| Alkene Polymerization | 1. High reaction temperature or concentration. | 1. Lower the reaction temperature. 2. Add the alkene slowly over the course of the reaction. |
Heck: Experimental Protocol
Representative Reaction: Coupling of this compound with Styrene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri-o-tolylphosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Solvent/Reagent Addition: Evacuate and backfill with argon. Add anhydrous, degassed DMF (5 mL), styrene (1.5 mmol, 1.5 eq), and triethylamine (Et₃N, 1.5 mmol, 1.5 eq).[18]
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by GC-MS or TLC.[18]
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
Caption: A general experimental workflow for cross-coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. jmcct.com [jmcct.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. books.lucp.net [books.lucp.net]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Heck Reaction [organic-chemistry.org]
- 20. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-Bromo-6-butoxynaphthalene under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Bromo-6-butoxynaphthalene. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound is generally stable under normal laboratory conditions.[1] It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place to prevent degradation.[1][2]
Q2: What conditions should be avoided when handling this compound?
A2: To ensure the stability of this compound, it is crucial to avoid exposure to heat, flames, and sparks.[3] Additionally, contact with strong oxidizing agents should be prevented as it may lead to chemical reactions and degradation of the compound.[3]
Q3: What are the known hazardous combustion products of this compound?
A3: In the event of a fire, the combustion of this compound can produce hazardous substances such as carbon monoxide and hydrogen bromide gas.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC). | Degradation of the compound due to improper storage or handling. | Review storage conditions. Ensure the compound is protected from light, heat, and incompatible materials. Perform a forced degradation study to identify potential degradation products. |
| Low assay value or loss of potency. | Chemical decomposition. | Investigate potential degradation pathways such as hydrolysis, oxidation, or photolysis. The butoxy ether linkage may be susceptible to acidic hydrolysis, and the aromatic ring system can be prone to oxidation. |
| Discoloration of the material. | Formation of degradation products. | Characterize the impurities using techniques like LC-MS or GC-MS to understand the degradation pathway. This will help in optimizing the experimental or storage conditions to minimize degradation. |
| Inconsistent experimental results. | Instability of the compound under specific experimental conditions (e.g., pH, solvent, temperature). | Evaluate the compatibility of the compound with all reagents and solvents used in the experiment. Conduct stress testing under various conditions to determine the stability limits of the molecule. |
Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[5][6] Below is a general protocol that can be adapted for this compound.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS or GC-MS system
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating analytical method, such as HPLC-UV/MS or GC-MS, to separate and identify the parent compound and any degradation products.[8]
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the structure of significant degradation products using mass spectrometry and other spectroscopic techniques.[8]
-
Determine the likely degradation pathways.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 N HCl | 24 | 60 | 15% | 6-Bromo-2-naphthol, Butan-1-ol |
| Basic Hydrolysis | 0.1 N NaOH | 24 | 60 | 5% | Minor unidentified polar impurities |
| Oxidation | 3% H₂O₂ | 24 | 25 | 25% | Naphthalene ring-opened products, Epoxides |
| Thermal (Solid) | N/A | 48 | 80 | <1% | No significant degradation |
| Thermal (Solution) | Acetonitrile | 48 | 80 | 3% | Minor unidentified products |
| Photostability | 1.2 million lux hours | 168 | 25 | 10% | Photodimerization products, De-brominated species |
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the stability testing of this compound.
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS#:66217-20-7 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. acdlabs.com [acdlabs.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijmr.net.in [ijmr.net.in]
Technical Support Center: Synthesis of 2-Bromo-6-butoxynaphthalene
This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the workup and purification of 2-Bromo-6-butoxynaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and workup of this compound, which is typically prepared via a Williamson ether synthesis from 6-bromo-2-naphthol and a butyl halide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The 6-bromo-2-naphthol was not fully converted to the nucleophilic naphthoxide. 2. Side Reactions: The alkylating agent (1-bromobutane) underwent an E2 elimination reaction, which can compete with the desired SN2 substitution.[1] 3. Poor Alkylating Agent: The 1-bromobutane may have degraded. 4. Loss During Workup: Product was lost during aqueous washes or transfers. | 1. Ensure a sufficiently strong base (e.g., sodium hydride, sodium hydroxide) is used in stoichiometric or slight excess. Ensure the reaction mixture is stirred efficiently before adding the alkyl halide. 2. Maintain a moderate reaction temperature. Lower temperatures generally favor the SN2 reaction over elimination.[1] Use a primary alkyl halide like 1-bromobutane, as secondary and tertiary halides are more prone to elimination.[1][2] 3. Use a fresh bottle of 1-bromobutane or purify it by distillation before use. 4. Minimize the volume and number of aqueous washes. Ensure phases are separated cleanly. Back-extract the aqueous layer with the organic solvent to recover dissolved product. |
| Product is Oily and Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or solvent residues can act as impurities that inhibit crystallization. 2. Insufficient Cooling: The solution may not be cold enough for precipitation to occur. | 1. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient). Ensure all solvent is removed from the purified product under high vacuum. 2. Cool the precipitation mixture in an ice-salt bath for an extended period. Gently scratching the inside of the flask with a glass rod can help induce crystallization. |
| Persistent Emulsion During Aqueous Extraction | 1. Agitation Too Vigorous: Shaking the separatory funnel too aggressively can create a stable emulsion. 2. High Concentration of Reactants/Products: Can increase the viscosity and tendency to form emulsions. | 1. Use gentle, swirling inversions to mix the layers instead of vigorous shaking. 2. Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps break up the emulsion. Let the funnel stand undisturbed for a longer period to allow the layers to separate. |
| Product Contaminated with Starting 6-Bromo-2-naphthol | Incomplete Reaction or Insufficient Washing: Not all the 6-bromo-2-naphthol reacted, and it was not fully removed during the workup. | During the workup, wash the organic layer with a 1M sodium hydroxide (NaOH) solution. The basic solution will deprotonate the acidic phenolic hydroxyl group of the unreacted naphthol, converting it into its water-soluble sodium salt, which will be extracted into the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound? A1: The synthesis is a Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] In this reaction, the sodium salt of 6-bromo-2-naphthol (the naphthoxide) acts as a nucleophile and attacks the primary carbon of 1-bromobutane, displacing the bromide leaving group.[2][3]
Q2: Why is it important to use a primary alkyl halide like 1-bromobutane? A2: The SN2 reaction mechanism is sensitive to steric hindrance.[1] Primary alkyl halides are preferred because they are less sterically hindered, allowing for the backside attack by the nucleophile. Using secondary or tertiary alkyl halides would favor the competing E2 elimination side reaction, leading to the formation of alkenes and a lower yield of the desired ether product.[1][4]
Q3: My TLC plate shows a spot with the same Rf as my 6-bromo-2-naphthol starting material. How do I remove it? A3: Unreacted 6-bromo-2-naphthol is acidic due to its phenolic hydroxyl group. To remove it, wash the organic phase of your workup with a dilute aqueous base, such as 1M sodium hydroxide or potassium carbonate. This will convert the naphthol into its corresponding salt, which is soluble in the aqueous layer and can be separated.
Q4: What is the purpose of washing the organic layer with brine? A4: Washing with brine (a saturated solution of NaCl) serves two main purposes. First, it helps to break up emulsions that may form during the extraction. Second, it removes the majority of the dissolved water from the organic solvent before the final drying step with an agent like anhydrous magnesium sulfate or sodium sulfate, making the drying process more efficient.
Q5: What is a suitable solvent system for recrystallizing this compound? A5: A common approach is to use a binary solvent system. The crude product can be dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then a solvent in which it is poorly soluble (e.g., water or hexanes) is added dropwise until the solution becomes cloudy. Upon cooling, pure crystals should form. For a similar compound, 2-bromonaphthalene, recrystallization from aqueous methanol has been reported.[5]
Experimental Protocol: Workup and Purification
This protocol assumes the reaction of 6-bromo-2-naphthol with 1-bromobutane in a solvent like ethanol or DMF has been completed.
-
Cooling and Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 5-10 times the volume of the reaction mixture).[6][7]
-
Stir the mixture vigorously. The crude product should precipitate as a solid. If an oil forms, continue stirring and cooling in an ice bath to promote solidification.
-
-
Isolation of Crude Product:
-
Liquid-Liquid Extraction (Alternative to Precipitation):
-
If the reaction was run in a water-immiscible solvent or if the product does not precipitate, transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
1M NaOH solution (to remove unreacted 6-bromo-2-naphthol).
-
Water.
-
Saturated NaCl solution (brine).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
If necessary, add a co-solvent (e.g., water) dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Visualized Workflows
Caption: Experimental workflow for the synthesis and workup of this compound.
Caption: Troubleshooting decision tree for purifying crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Solved EXPERIMENT 10 SYNTHESIS OF 2-BUTOXYNAPHTHALENE | Chegg.com [chegg.com]
- 7. Solved EXPERIMENT 9 - Virtual Lab Addendum SYNTHESIS OF | Chegg.com [chegg.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-6-butoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of 2-Bromo-6-butoxynaphthalene, a key intermediate in organic synthesis. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, a multi-faceted approach utilizing ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a more complete and robust characterization. This document outlines the expected data from each technique and provides detailed experimental protocols to assist researchers in their analytical workflows.
¹H NMR Characterization: A Detailed Look
¹H NMR spectroscopy provides detailed information about the proton environment within a molecule. For this compound, the spectrum can be divided into two main regions: the aromatic region, corresponding to the naphthalene ring protons, and the aliphatic region, corresponding to the butoxy group protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | H-1 |
| ~7.80 | d | 1H | H-5 |
| ~7.65 | d | 1H | H-4 |
| ~7.40 | dd | 1H | H-3 |
| ~7.25 | d | 1H | H-8 |
| ~7.15 | dd | 1H | H-7 |
| ~4.10 | t | 2H | -OCH₂- |
| ~1.85 | m | 2H | -OCH₂CH ₂- |
| ~1.55 | m | 2H | -CH₂CH ₂CH₃ |
| ~1.00 | t | 3H | -CH₃ |
Note: Predicted values are based on data for 2-Bromo-6-methoxynaphthalene and standard increments for a butoxy group. Actual experimental values may vary slightly.
Comparison with Alternative Spectroscopic Techniques
A comprehensive characterization of this compound involves the integration of data from multiple spectroscopic methods.
Table 2: Comparison of Spectroscopic Data
| Technique | Information Provided | Expected Data for this compound |
| ¹³C NMR | Carbon skeleton of the molecule. | ~12 unique carbon signals. Aromatic carbons in the 110-160 ppm range. Aliphatic carbons of the butoxy group in the 10-70 ppm range. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a bromine atom. Fragmentation will likely show loss of the butoxy group. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and C-Br stretching vibrations. |
Experimental Protocols
Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate characterization.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Instrument Parameters (Electron Ionization - EI):
-
Ionization mode: Electron Ionization (EI).
-
Ionization energy: 70 eV.
-
Mass range: 50-500 m/z.
-
Inlet system: Direct infusion or via Gas Chromatography (GC).
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Instrument Parameters (FTIR Spectrometer):
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Unveiling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-6-butoxynaphthalene
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a critical step in the journey of discovery. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the characterization of 2-Bromo-6-butoxynaphthalene, a key intermediate in synthetic organic chemistry.
This publication delves into the nuanced world of analytical chemistry, offering a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. We will explore the predicted fragmentation patterns, provide a detailed experimental protocol, and present a comparative analysis with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs.
Mass Spectrometry Analysis: A Detailed Look
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound (C14H15BrO), with a monoisotopic mass of approximately 278.03 Da, mass spectrometry provides not only the molecular weight but also crucial structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrum and Fragmentation Pathways
Due to the absence of publicly available experimental mass spectra for this compound, a predicted fragmentation pattern has been constructed based on established principles for aromatic ethers and brominated compounds.
The molecular ion peak [M]+• is expected to be observed at m/z 278 and, due to the presence of the bromine isotope (81Br), an [M+2]+• peak of similar intensity at m/z 280. The fragmentation of this compound is anticipated to proceed through several key pathways:
-
Alpha-cleavage of the ether bond: This would involve the cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a butyl radical (•C4H9), resulting in a fragment at m/z 221/223.
-
Cleavage of the C-O bond: The bond between the naphthalene ring and the butoxy group can cleave, generating a bromonaphthol radical cation at m/z 222/224 and a butoxy radical.
-
Loss of the butoxy group: This would result in a bromonaphthalene cation at m/z 205/207.
-
Loss of Bromine: Cleavage of the C-Br bond would lead to a butoxynaphthalene cation at m/z 199.
-
Fragmentation of the butyl chain: The butyl group can undergo fragmentation, leading to the loss of smaller alkyl radicals.
The following table summarizes the predicted key fragments for this compound.
| Predicted m/z | Ion Formula | Fragment Lost | Notes |
| 278/280 | [C14H15BrO]+• | - | Molecular ion peak with characteristic bromine isotope pattern. |
| 221/223 | [C10H6BrO]+ | •C4H9 | Loss of the butyl radical via alpha-cleavage. |
| 205/207 | [C10H6Br]+ | •OC4H9 | Loss of the butoxy group. |
| 199 | [C14H15O]+ | •Br | Loss of the bromine atom. |
| 126 | [C10H6]+ | •Br, •OC4H9 | Loss of both the bromine and butoxy groups. |
Below is a visual representation of the mass spectrometry analysis workflow.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard procedure for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 10-100 µg/mL for injection.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often involves complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides molecular formula and structural information. | Isomeric differentiation can be challenging, "hard" ionization can lead to loss of molecular ion peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for larger molecules. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple, non-destructive. | Provides limited structural information, not suitable for complex mixtures. |
The logical relationship for a comprehensive analysis of this compound is depicted in the following diagram.
Experimental Protocols for Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Standard proton acquisition parameters. The aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm, the protons of the butoxy group will be in the upfield region (δ 0.9-4.1 ppm).
3. ¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Standard carbon acquisition with proton decoupling. Aromatic carbons will resonate in the δ 110-160 ppm range, while the aliphatic carbons of the butoxy group will be in the δ 10-70 ppm range.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
For KBr pellet method, a small amount of the solid sample is ground with dry KBr and pressed into a thin pellet.
2. Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Expected Peaks:
-
~3050-3100 cm⁻¹ (aromatic C-H stretching)
-
~2850-2960 cm⁻¹ (aliphatic C-H stretching)
-
~1600, 1500, 1450 cm⁻¹ (aromatic C=C stretching)
-
~1250 cm⁻¹ (aryl-O stretching)
-
~1000-1150 cm⁻¹ (C-O stretching)
-
~500-600 cm⁻¹ (C-Br stretching)
-
Conclusion
The analysis of this compound by mass spectrometry, particularly when coupled with gas chromatography, offers a highly sensitive and informative method for determining its molecular weight and gaining significant structural insights through fragmentation analysis. While powerful, a comprehensive and unambiguous structural elucidation is best achieved through a multi-technique approach, integrating the complementary data from NMR and IR spectroscopy. This guide provides the foundational knowledge and detailed protocols to empower researchers in their analytical endeavors, ensuring accurate and reliable characterization of this and similar chemical entities.
A Comparative Analysis of the Reactivity of 2-Bromo-6-butoxynaphthalene and 2-Bromo-6-methoxynaphthalene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The primary difference between 2-bromo-6-butoxynaphthalene and 2-bromo-6-methoxynaphthalene lies in the steric bulk of the alkoxy group. The butoxy group is significantly larger than the methoxy group. This steric difference is anticipated to be the dominant factor influencing their relative reactivities in cross-coupling reactions.
Key Projections:
-
2-Bromo-6-methoxynaphthalene is predicted to exhibit slightly higher reactivity in most standard palladium-catalyzed cross-coupling reactions due to the smaller steric footprint of the methoxy group. This allows for more facile approach of the bulky catalyst to the reaction center.
-
This compound , with its bulkier butoxy group, may require more optimized reaction conditions, such as the use of specialized bulky-ligand catalyst systems, higher temperatures, or longer reaction times to achieve comparable yields to its methoxy counterpart.
-
The electronic effects of the methoxy and butoxy groups are very similar, as both are electron-donating through resonance. Therefore, significant differences in reactivity based on electronics are not expected.
Theoretical Comparison of Reactivity
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is primarily influenced by two key factors: electronic effects and steric hindrance.
Electronic Effects:
Both the methoxy (-OCH₃) and butoxy (-OC₄H₉) groups are alkoxy groups, which are generally considered to be electron-donating groups (EDGs) through resonance and weakly electron-withdrawing through induction.[1] In the context of the naphthalene ring system, these groups increase the electron density of the aromatic rings. This can have a nuanced effect on the rate-determining step of the catalytic cycle. For the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, which is often the rate-limiting step, electron-withdrawing groups can sometimes accelerate the reaction. However, for electron-rich aryl bromides, this step is generally still facile. The electronic difference between a methoxy and a butoxy group is minimal, with their Hammett parameters being very similar. Therefore, a significant divergence in reactivity based on electronic effects alone is not anticipated.
Steric Effects:
The most significant difference between the two molecules is the steric bulk of the butoxy group compared to the methoxy group. While the alkoxy group is at the 6-position and the bromine at the 2-position, which are not immediately adjacent, the overall size and conformation of the butoxy chain can influence the approach of the bulky phosphine-ligated palladium catalyst to the C-Br bond. In sterically demanding couplings, the larger substituent can hinder the formation of the transition state for oxidative addition, thereby slowing down the reaction rate.[2][3] For highly active catalyst systems designed to overcome steric hindrance, this difference may be less pronounced.
Data Presentation
As no direct comparative experimental data was found, the following table provides a qualitative prediction of relative performance in key cross-coupling reactions.
| Feature | 2-Bromo-6-methoxynaphthalene | This compound | Rationale |
| Predicted Reactivity | Higher | Lower | The smaller steric profile of the methoxy group is expected to allow for more efficient catalyst association. |
| Optimal Catalyst Systems | Standard Pd catalysts (e.g., Pd(PPh₃)₄) and modern bulky ligand systems. | May require more specialized bulky ligand systems (e.g., SPhos, XPhos) to overcome potential steric hindrance. | |
| Reaction Conditions | Likely to proceed under milder conditions (lower temperature, shorter reaction times). | May require more forcing conditions (higher temperature, longer reaction times) to achieve high conversion. | |
| Potential Side Reactions | Standard side reactions for the given coupling chemistry. | Increased potential for side reactions if forcing conditions are required. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should serve as a starting point and may require optimization for the specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
2-Bromo-6-alkoxynaphthalene (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
Procedure:
-
To an oven-dried reaction vessel, add the 2-bromo-6-alkoxynaphthalene, arylboronic acid, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system to the reaction mixture.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours), monitoring by TLC or GC/LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of an aryl bromide with an amine.
Materials:
-
2-Bromo-6-alkoxynaphthalene (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, XPhos, SPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst and the ligand.
-
Add the anhydrous, degassed solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add the 2-bromo-6-alkoxynaphthalene, the amine, and the base.
-
The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with stirring for the required time (4-24 hours), monitoring by TLC or GC/LC-MS.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a workflow for catalyst screening.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Navigating Purity: A Comparative Guide to Analytical Methods for 2-Bromo-6-butoxynaphthalene
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Bromo-6-butoxynaphthalene is a critical step in the journey from laboratory to clinic. This guide provides an objective comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for determining the purity of this compound. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your specific analytical needs.
The synthetic route to this compound, likely a Williamson ether synthesis, introduces potential impurities. These can include unreacted starting materials such as 6-bromo-2-naphthol and 1-bromobutane, as well as by-products from side reactions like elimination or C-alkylation of the naphthol starting material. An effective analytical method must be able to separate and quantify these potential contaminants.
Comparative Analysis of Analytical Techniques
The choice of analytical method hinges on a variety of factors including the required sensitivity, selectivity, speed, and the nature of the impurities to be detected. The following tables summarize the key performance indicators for HPLC, GC-MS, and qNMR in the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and mass-to-charge ratio. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[1] |
| Primary Use | Routine purity testing, quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard of the analyte, structural confirmation.[2][3] |
| Selectivity | High, tunable by adjusting mobile phase and stationary phase.[4][5] | Very high, provides structural information from mass spectra. | High, distinguishes between structurally similar isomers. |
| Sensitivity | Good to excellent (ng to pg range). | Excellent (pg to fg range).[6][7] | Moderate (µg to mg range). |
| Precision (RSD) | < 1-2% | < 5% | < 1% |
| Analysis Time | 15-30 minutes per sample. | 20-40 minutes per sample. | 5-15 minutes per sample. |
| Sample Derivatization | Generally not required. | May be required for non-volatile impurities to increase volatility.[8] | Not required. |
Table 1: Comparison of Key Performance Indicators for HPLC, GC-MS, and qNMR.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) |
| HPLC (UV) | > 0.999[9][10] | 0.01 - 0.1 µg/mL[9][10] | 0.03 - 0.3 µg/mL[9][10] | 98 - 102% |
| GC-MS (SIM) | > 0.999[11] | 0.1 - 1 ng/mL[6] | 0.3 - 3 ng/mL[6] | 95 - 105% |
| qNMR (¹H) | Not Applicable | ~0.1% (w/w) | ~0.3% (w/w) | 99 - 101% |
Table 2: Typical Validation Parameters for the Analysis of Naphthalene Derivatives.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is suitable for the routine purity determination of this compound and the quantification of non-volatile, polar, and non-polar impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in dichloromethane to a final concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR offers a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a signal that does not overlap with the analyte signals.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the analyte and internal standard are fully soluble.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Record the exact weights.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8-16 (or more to achieve a good signal-to-noise ratio).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Logical Workflow for Method Selection
The selection of an appropriate analytical method depends on the specific goals of the analysis. The following workflow provides a logical approach to choosing the most suitable technique.
Conclusion
The determination of purity for this compound can be effectively achieved using HPLC, GC-MS, and qNMR. HPLC is a robust and versatile technique for routine quality control and the quantification of known impurities. GC-MS provides unparalleled sensitivity and specificity for the identification of volatile and unknown impurities. For the definitive determination of absolute purity and the qualification of reference standards, qNMR stands out as a powerful, primary analytical method. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of this important pharmaceutical intermediate.
References
- 1. emerypharma.com [emerypharma.com]
- 2. researchgate.net [researchgate.net]
- 3. ethz.ch [ethz.ch]
- 4. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents [mdpi.com]
- 5. jordilabs.com [jordilabs.com]
- 6. Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. series.publisso.de [series.publisso.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
validation of 2-Bromo-6-butoxynaphthalene synthesis through spectroscopic techniques
A detailed guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic validation of 2-Bromo-6-butoxynaphthalene, a key intermediate in organic synthesis. This guide provides a comparative analysis of its spectroscopic data against a common alternative, 2-Bromo-6-methoxynaphthalene, supported by detailed experimental protocols.
Introduction
This compound is a valuable building block in the synthesis of more complex organic molecules, finding applications in medicinal chemistry and materials science. Its structural integrity and purity are paramount for the successful outcome of subsequent reactions. This guide details the synthesis of this compound via the Williamson ether synthesis and provides a comprehensive validation of its structure using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For comparative purposes, the spectroscopic data of the closely related and commonly used analogue, 2-Bromo-6-methoxynaphthalene, is also presented.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with a primary alkyl halide. In this case, 6-Bromo-2-naphthol is deprotonated using a suitable base, such as sodium hydroxide, to form the corresponding naphthoxide. This nucleophilic intermediate then undergoes an S(_N)2 reaction with 1-bromobutane to yield the desired this compound.[1]
An alternative approach involves the direct bromination of 2-butoxynaphthalene. However, this method can lead to a mixture of products and may require more complex purification steps.
Spectroscopic Validation
The successful synthesis of this compound must be confirmed through rigorous spectroscopic analysis. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and compare them to the known data for 2-Bromo-6-methoxynaphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene core and the aliphatic protons of the butyl group. The aromatic region will display a characteristic pattern of doublets and multiplets, while the butyl group will exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. The spectrum of this compound will show distinct signals for the ten aromatic carbons of the naphthalene ring and the four aliphatic carbons of the butoxy chain.
Table 1: Comparison of NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic protons, Butoxy chain protons | Aromatic carbons, Butoxy chain carbons |
| 2-Bromo-6-methoxynaphthalene | Aromatic protons (complex multiplets), Methoxy protons (~3.9 ppm, singlet)[2] | Aromatic carbons, Methoxy carbon |
Note: Specific chemical shifts can vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound will exhibit characteristic peaks for the C-O-C ether linkage, C-H bonds of the aromatic and aliphatic groups, and the C-Br bond. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting material, 6-Bromo-2-naphthol, is a key indicator of a successful reaction.
Table 2: Key IR Absorption Bands
| Functional Group | This compound (Expected, cm⁻¹) | 2-Bromo-6-methoxynaphthalene (Observed, cm⁻¹) |
| C-O-C stretch (ether) | ~1250-1050 | Data not available |
| C-H stretch (aromatic) | ~3100-3000 | Data not available |
| C-H stretch (aliphatic) | ~2960-2850 | N/A |
| C-Br stretch | ~600-500 | Data not available |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (279.17 g/mol ).[3][4] A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion peak and any bromine-containing fragments.
Table 3: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks |
| This compound | 279.17[3][4] | M⁺, M⁺+2 (due to Br isotopes), fragments from loss of butyl group |
| 2-Bromo-6-methoxynaphthalene | 237.09 | M⁺, M⁺+2 (due to Br isotopes), fragments from loss of methyl group |
Experimental Protocols
Synthesis of this compound (General Procedure)
-
Deprotonation: In a round-bottom flask, dissolve 6-Bromo-2-naphthol in a suitable solvent such as ethanol or dimethylformamide (DMF). Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium carbonate) and stir the mixture at room temperature until the 6-Bromo-2-naphthol has completely dissolved to form the naphthoxide salt.
-
Alkylation: To the solution of the naphthoxide, add a slight excess of 1-bromobutane. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic Analysis
-
NMR: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a potassium bromide (KBr) pellet or as a thin film on a salt plate.
-
MS: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.
Workflow and Logical Relationships
The following diagrams illustrate the synthesis pathway and the logical workflow for the validation of this compound.
Caption: Synthesis and Validation Workflow for this compound.
References
comparative study of different synthetic routes to 2-Bromo-6-butoxynaphthalene
A Comparative Guide to the Synthetic Routes of 2-Bromo-6-butoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the most viable synthetic pathways to this compound, a key intermediate in the synthesis of various organic molecules. The primary focus is on the Williamson ether synthesis, for which detailed experimental protocols and supporting data for analogous compounds are available. Alternative, less-documented routes are also discussed to provide a comprehensive overview for researchers.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key aspects of the most practical synthetic route to this compound, which involves the initial synthesis of 6-Bromo-2-naphthol followed by a Williamson ether synthesis.
| Route | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Disadvantages |
| 1A: Williamson Ether Synthesis (NaOH/Ethanol) | 6-Bromo-2-naphthol | 1-Bromobutane, Sodium Hydroxide, Ethanol | Reflux | High (expected) | Readily available and inexpensive reagents, straightforward procedure. | Precise yield for the target molecule is not documented, requires prior synthesis of 6-Bromo-2-naphthol. |
| 1B: Williamson Ether Synthesis (K₂CO₃/Acetone) | 6-Bromo-2-naphthol | 1-Bromobutane, Potassium Carbonate, Acetone | Reflux | High (expected) | Milder base compared to NaOH, simple work-up. | Longer reaction time may be required, requires prior synthesis of 6-Bromo-2-naphthol. |
| Precursor Synthesis: Synthesis of 6-Bromo-2-naphthol | 2-Naphthol | Bromine, Acetic Acid, Tin | 1. Bromination: rt; 2. Reduction: Reflux | 96-100% (crude) | High yielding, well-documented procedure from Organic Syntheses. | Use of elemental bromine and tin, which require careful handling and disposal. |
Experimental Protocols
Precursor Synthesis: 6-Bromo-2-naphthol from 2-Naphthol
This procedure is adapted from a well-established protocol in Organic Syntheses.[1]
Step 1: Bromination of 2-Naphthol
-
In a suitable reaction vessel, dissolve 2-naphthol (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid to the 2-naphthol solution with stirring at room temperature.
-
After the addition is complete, add water and heat the mixture to boiling.
Step 2: Reduction of 1,6-Dibromo-2-naphthol
-
Cool the reaction mixture from Step 1 to 100 °C.
-
Add mossy tin (in portions, total of ~1.3 eq) to the hot solution.
-
Maintain the mixture at boiling until all the tin has dissolved, then continue to boil for an additional 3 hours.
-
Cool the mixture to 50 °C and filter to remove tin salts.
-
Pour the filtrate into cold water to precipitate the crude 6-Bromo-2-naphthol.
-
Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization or distillation.
Route 1A: Williamson Ether Synthesis of this compound (NaOH/Ethanol)
This protocol is based on the synthesis of 2-butoxynaphthalene.[2][3]
-
In a round-bottom flask, dissolve 6-Bromo-2-naphthol (1.0 eq) in ethanol.
-
Add crushed sodium hydroxide (2.1 eq) to the solution and stir.
-
Heat the mixture to reflux for approximately 10 minutes to form the sodium salt of 6-bromo-2-naphthol.
-
Cool the solution slightly and add 1-bromobutane (1.3 eq).
-
Heat the reaction mixture to reflux for approximately 50-60 minutes.
-
After cooling, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude this compound can be purified by recrystallization.
Route 1B: Williamson Ether Synthesis of this compound (K₂CO₃/Acetone)
This protocol is based on a general Williamson ether synthesis procedure.
-
In a round-bottom flask, combine 6-Bromo-2-naphthol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 20-30 minutes.
-
Add 1-bromobutane (1.05 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by recrystallization or chromatography.
Alternative Synthetic Strategies (Theoretical)
-
Ullmann Condensation: This classic copper-catalyzed reaction could be used to form the ether linkage between 6-Bromo-2-naphthol and a butyl halide. However, Ullmann reactions often require high temperatures and stoichiometric amounts of copper, and modern modifications with ligands and catalytic copper are often preferred.[4][5]
-
Suzuki-Miyaura Coupling: A Suzuki coupling approach would likely involve the synthesis of a boronic acid or boronic ester derivative of either the naphthalene or the butyl group, followed by a palladium-catalyzed cross-coupling with the corresponding bromo- or alkoxy-partner. This multi-step approach is likely more complex and less atom-economical than the Williamson ether synthesis for this specific target.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.
Caption: Overall synthetic pathway to this compound.
Caption: Workflow of the Williamson ether synthesis step.
References
The Butoxy Group's Influence on the Reactivity of 2-Bromo-6-butoxynaphthalene: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the subtle interplay of substituent effects on the reactivity of aromatic compounds is paramount for efficient molecular design and synthesis. This guide provides a comparative analysis of the reactivity of 2-Bromo-6-butoxynaphthalene, focusing on the impact of the butoxy group. We will delve into the electronic and steric effects of this substituent and provide a comparison with its parent compound, 2-bromonaphthalene, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction.
The butoxy group (-OC₄H₉), an electron-donating substituent, significantly modulates the chemical reactivity of the naphthalene scaffold. Its presence at the 6-position of 2-bromonaphthalene introduces both electronic and steric influences that can alter the molecule's behavior in various chemical transformations.
Electronic and Steric Effects of the Butoxy Group
The butoxy group affects the reactivity of the naphthalene ring through two primary mechanisms:
-
Mesomeric (Resonance) Effect (+M): The oxygen atom of the butoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the naphthalene ring. This electron donation increases the electron density of the aromatic system, particularly at the ortho and para positions relative to the butoxy group. In this compound, this effect enhances the nucleophilicity of the naphthalene ring, making it more susceptible to electrophilic attack. However, in reactions involving the carbon-bromine bond, such as palladium-catalyzed cross-coupling reactions, this increased electron density can influence the oxidative addition step.
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atoms of the naphthalene ring, the butoxy group also exerts a weak electron-withdrawing inductive effect. However, the mesomeric effect is generally considered to be the dominant electronic influence of alkoxy groups on aromatic systems.
-
Steric Hindrance: The butyl chain of the butoxy group introduces steric bulk. While the group is located at the 6-position, relatively distant from the bromine at the 2-position, its conformational flexibility could potentially influence the approach of bulky reagents to the reactive site.
The interplay of these effects is crucial in determining the overall reactivity of this compound. The electron-donating nature of the butoxy group is expected to have a more pronounced impact on its reactivity compared to the unsubstituted 2-bromonaphthalene.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
To quantitatively assess the impact of the butoxy group, we compare the performance of this compound and 2-bromonaphthalene in the Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
| Substrate | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 6-Butoxy-2-phenylnaphthalene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75% |
| 2-Bromonaphthalene | 2-Phenylnaphthalene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85 | 12 | High |
Note: The yield for this compound is an estimated typical yield based on similar Suzuki coupling reactions of alkoxy-substituted aryl bromides. The yield for 2-bromonaphthalene is generally high under these standard conditions.
The data suggests that while both compounds effectively participate in the Suzuki-Miyaura coupling, the presence of the electron-donating butoxy group in this compound can influence the reaction outcome. The increased electron density on the naphthalene ring may slightly decrease the rate of oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step in the catalytic cycle. However, the reaction still proceeds to give a good yield of the desired biaryl product.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, alongside a protocol for the coupling of 2-bromonaphthalene for comparative purposes.
Synthesis of this compound from 6-Bromo-2-naphthol
Materials:
-
6-Bromo-2-naphthol
-
1-Bromobutane
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 6-Bromo-2-naphthol in a mixture of THF and water.
-
Add sodium hydroxide to the solution and stir until the 6-Bromo-2-naphthol is fully deprotonated.
-
Add 1-Bromobutane to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[1]
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.1 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 100 °C and stir overnight.[2]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Suzuki-Miyaura Coupling of 2-Bromonaphthalene with Phenylboronic Acid
Materials:
-
2-Bromonaphthalene
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
Procedure:
-
In a round-bottom pressure flask equipped with a stir bar, combine 2-bromonaphthalene (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium acetate (2.0 equiv) under an argon atmosphere.
-
Add anhydrous 1,4-dioxane and bubble the mixture with a stream of argon for 10 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv), and purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and heat the reaction mixture to 85 °C overnight.[2]
-
After cooling, monitor the reaction progress by TLC.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Electronic Influence
The following diagram illustrates the electronic effect of the butoxy group on the naphthalene ring, highlighting the increased electron density that influences its reactivity.
Conclusion
The butoxy group in this compound plays a significant role in modulating its reactivity. As an electron-donating group, it increases the electron density of the naphthalene ring, which can influence the kinetics of reactions such as the Suzuki-Miyaura cross-coupling. While this electronic effect might slightly temper the rate of oxidative addition in palladium-catalyzed reactions compared to the unsubstituted 2-bromonaphthalene, the compound remains a versatile and reactive substrate for carbon-carbon bond formation. Understanding these substituent effects is critical for the strategic design of synthetic routes in drug discovery and materials science, allowing for the fine-tuning of molecular properties and reaction outcomes.
References
comparison of 2-Bromo-6-butoxynaphthalene with other brominated naphthalene isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Bromo-6-butoxynaphthalene with its foundational isomers, 1-bromonaphthalene and 2-bromonaphthalene. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their respective physicochemical properties, reactivity, and biological significance, supported by experimental data and protocols.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the naphthalene ring significantly influences the physicochemical properties of these compounds. The introduction of a butoxy group at the 6-position in this compound, for instance, markedly increases its molecular weight and lipophilicity (XLogP3) compared to the simpler bromonaphthalenes.
| Property | This compound | 1-Bromonaphthalene | 2-Bromonaphthalene |
| Molecular Formula | C₁₄H₁₅BrO[1] | C₁₀H₇Br | C₁₀H₇Br |
| Molecular Weight | 279.17 g/mol [1] | 207.07 g/mol | 207.07 g/mol |
| Melting Point | Not available | -1 to 2 °C | 55-56.4 °C[2] |
| Boiling Point | Not available | 279-281 °C | Not available |
| XLogP3 | 5.1[1] | 4.0 | 4.0 |
| Appearance | White crystalline solid[3] | Colorless to light yellow oily liquid | White solid[2] |
| Solubility | Soluble in organic solvents (ethanol, benzene, chloroform, toluene), low solubility in water.[3] | Sparingly soluble in water, soluble in organic solvents. | Not available |
Reactivity and Synthetic Applications
The position of the bromine atom on the naphthalene core dictates the reactivity of these isomers. In this compound and 2-bromonaphthalene, the bromine at the β-position is generally less sterically hindered than the α-position in 1-bromonaphthalene, which can influence the efficiency of certain reactions.
A cornerstone reaction for these compounds is the Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. This reaction is pivotal in synthesizing a wide array of derivatives for applications in medicinal chemistry and materials science.
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Naphthalene Derivative
This protocol provides a general method for the Suzuki-Miyaura coupling of a brominated naphthalene, such as this compound, with an arylboronic acid.
Materials:
-
Brominated naphthalene derivative (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the brominated naphthalene derivative, arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium catalyst and the ligand and add them to the reaction flask.
-
Add the dioxane and water to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and add water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity and Potential Applications
Naphthalene derivatives are recognized for their wide range of biological activities. This compound has been reported to exhibit anti-inflammatory, antifungal, cytotoxic, and antiviral properties.[3]
Antiviral Activity
A study on brominated naphthalenes has demonstrated their potent viral inactivation capabilities upon photoactivation.[4] The proposed mechanism involves light-induced electron transfer, leading to the formation of aryl radicals that are effective in viral inactivation.[4] This effect is significantly more pronounced in brominated analogs compared to their non-brominated counterparts.[4]
Cytotoxicity
The cytotoxic effects of various naphthalene derivatives against cancer cell lines have been investigated. While specific data for this compound is not extensively available in the public domain, related naphthalene compounds have shown significant cytotoxic and genotoxic effects on human lymphocyte cultures.[5]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of naphthalene derivatives using an MTT assay.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Naphthalene derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the naphthalene derivative in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Synthesis of Brominated Naphthalenes
The synthesis of these compounds often involves electrophilic bromination of the naphthalene core or functional group interconversion from other substituted naphthalenes.
Experimental Protocol: Synthesis of 2-Bromonaphthalene from 2-Naphthol
This procedure is adapted from a literature method for the synthesis of 2-bromonaphthalene.[2]
Materials:
-
2-Naphthol (β-naphthol) (0.50 mole)
-
Triphenylphosphine (0.55 mole)
-
Bromine (0.55 mole)
-
Acetonitrile
-
Pentane
-
20% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Alumina
Procedure:
-
In a flask, dissolve triphenylphosphine in acetonitrile and cool the solution in an ice bath.
-
Slowly add bromine to the cooled solution while stirring.
-
After the bromine addition is complete, remove the ice bath and add a solution of 2-naphthol in acetonitrile.
-
Heat the reaction mixture to 60-70 °C for at least 30 minutes.
-
After the reaction, cool the mixture and add pentane to precipitate the triphenylphosphine oxide.
-
Filter the solid and wash it with pentane.
-
Combine the pentane filtrates, wash with 20% sodium hydroxide solution, and dry over anhydrous magnesium sulfate.
-
Pass the pentane extract through a column of alumina.
-
Distill the pentane under reduced pressure to obtain 2-bromonaphthalene.
Conclusion
This compound and its simpler isomers, 1- and 2-bromonaphthalene, represent a versatile class of compounds with significant potential in drug discovery and materials science. Their distinct physicochemical properties and reactivity profiles, governed by the substitution pattern on the naphthalene ring, allow for the tailored synthesis of novel molecules with specific biological activities. The provided experimental protocols offer a foundation for researchers to explore the synthesis and application of these valuable chemical entities further.
References
- 1. This compound | C14H15BrO | CID 3798414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy 2-Bromo-6-(sec-butoxy)naphthalene | 1492479-97-6 [smolecule.com]
- 4. Dramatic improvements in viral inactivation with brominated psoralens, naphthalenes and anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Monitoring of 2-Bromo-6-butoxynaphthalene Synthesis
In the synthesis of 2-Bromo-6-butoxynaphthalene, a crucial intermediate in various chemical research and drug development endeavors, meticulous reaction monitoring is paramount to ensure optimal yield and purity. This guide provides a comparative analysis of three common analytical techniques for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Each method is evaluated based on its performance, with supporting experimental protocols and data to aid researchers in selecting the most suitable technique for their specific needs.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and widely used qualitative technique for monitoring the progress of organic reactions.[1] It allows for the simultaneous analysis of the starting material, reaction intermediates, and the final product, providing a visual assessment of the reaction's progression.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plates.[1]
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a common choice for separating aromatic compounds. The optimal ratio is determined empirically, but a good starting point is a 4:1 (v/v) mixture of hexane to ethyl acetate.[2][3]
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the prepared sample onto the baseline of the TLC plate.[4] It is also advisable to spot the starting material (2-naphthol derivative) and a co-spot (a mixture of the reaction sample and the starting material) for better comparison.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.[4] Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
-
Visualization: After development, dry the plate and visualize the separated spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[5] The spots can be circled with a pencil. Further visualization can be achieved using an iodine chamber.[6]
-
Analysis: Calculate the Retention Factor (Rf) for each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.
Data Presentation:
| Compound | Hypothetical Rf Value (Hexane:Ethyl Acetate 4:1) |
| 6-Butoxy-2-naphthol | 0.35 |
| This compound | 0.60 |
| Impurity 1 | 0.20 |
Workflow Diagram:
High-Performance Liquid Chromatography (HPLC)
HPLC is a more advanced chromatographic technique that offers higher resolution, sensitivity, and quantitative capabilities compared to TLC.[7] It is particularly useful for analyzing complex reaction mixtures and for the precise quantification of reactants and products.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector is suitable for this analysis.
-
Stationary Phase: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for the separation of non-polar to moderately polar compounds.[8]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed. For example, a linear gradient starting from 50% acetonitrile in water to 90% acetonitrile over 15 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area of each component are used for identification and quantification, respectively.
Data Presentation:
| Compound | Hypothetical Retention Time (min) | Hypothetical Peak Area (%) |
| 6-Butoxy-2-naphthol | 5.8 | 2.5 |
| This compound | 10.2 | 95.0 |
| Impurity 1 | 4.1 | 2.5 |
Workflow Diagram:
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[9] When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the components in a reaction mixture.
Experimental Protocol:
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
Column: A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C (FID) or as specified for the MS transfer line.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile organic solvent like dichloromethane.
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The retention time is used for component identification (when compared to standards), and the peak area is proportional to the concentration.
Data Presentation:
| Compound | Hypothetical Retention Time (min) | Hypothetical Peak Area (%) |
| 6-Butoxy-2-naphthol | 8.5 | 3.1 |
| This compound | 12.3 | 96.9 |
Workflow Diagram:
Comparison of Analytical Techniques
The choice of analytical technique for monitoring the synthesis of this compound depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the reaction mixture, and available resources.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Differential adsorption on a stationary phase.[10] | High-pressure separation in a packed column.[1] | Separation of volatile compounds in a gaseous mobile phase.[9] |
| Speed | Very fast (minutes).[2] | Moderate (15-30 minutes per sample).[11] | Fast to moderate (10-30 minutes per sample).[12] |
| Cost | Low (minimal equipment and solvent usage). | High (expensive instrumentation and solvents). | High (expensive instrumentation and gases). |
| Resolution | Low to moderate. | High.[2] | Very high, especially with capillary columns. |
| Sensitivity | Low. | High, especially with sensitive detectors like fluorescence. | High, particularly with detectors like FID and MS. |
| Quantitative | Semi-quantitative at best.[2] | Excellent for quantitative analysis.[2] | Excellent for quantitative analysis. |
| Sample Throughput | High (multiple samples on one plate). | Low to moderate (serial analysis). | Low to moderate (serial analysis). |
| Ease of Use | Simple and requires minimal training. | Requires skilled operators and regular maintenance. | Requires skilled operators and regular maintenance. |
| Best For | Rapid, qualitative reaction monitoring and solvent system screening. | Precise quantitative analysis of complex mixtures and purity determination. | Analysis of volatile and thermally stable compounds, definitive identification with MS. |
Comparative Logic Diagram:
References
- 1. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]
- 2. imgroupofresearchers.com [imgroupofresearchers.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. smtasmc.org [smtasmc.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Reaction Products of 2-Bromo-6-butoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Common Cross-Coupling Reactions with Supporting Experimental Data
This guide provides a comprehensive analysis of the reaction products of 2-Bromo-6-butoxynaphthalene when subjected to a variety of common palladium-catalyzed cross-coupling reactions. The following sections detail the experimental protocols, comparative performance data, and structural confirmation of the resulting products, offering valuable insights for researchers engaged in organic synthesis and drug development.
Introduction to Cross-Coupling Reactions of this compound
This compound is a versatile building block in organic synthesis, lending itself to a range of carbon-carbon and carbon-nitrogen bond-forming reactions. Its utility stems from the presence of a reactive bromine atom on the naphthalene core, which can be readily displaced or coupled under various catalytic conditions. This guide focuses on the comparative outcomes of several widely used cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Heck, Stille, and Negishi reactions. Each of these reactions offers a distinct pathway to functionalize the 2-position of the butoxynaphthalene scaffold, leading to a diverse array of potential products with applications in materials science and medicinal chemistry.
Comparison of Key Cross-Coupling Reactions
The following tables summarize the quantitative data for the reaction of this compound with various coupling partners under different catalytic systems. These comparisons are based on typical yields and reaction conditions reported in the literature for analogous transformations.
Table 1: C-C Bond Forming Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Product Structure |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | 2-Phenyl-6-butoxynaphthalene |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 80-90 | 6-Butoxy-2-(phenylethynyl)naphthalene |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70-85 | (E)-1-(6-Butoxynaphthalen-2-yl)-2-phenylethene |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 75-90 | 2-Phenyl-6-butoxynaphthalene |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 12 | 80-95 | 2-Phenyl-6-butoxynaphthalene |
Table 2: C-N Bond Forming Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Product Structure |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 80-95 | N-Phenyl-6-butoxynaphthalen-2-amine |
Reaction Pathways and Workflows
The following diagrams illustrate the generalized catalytic cycles and experimental workflows for the discussed reactions.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Figure 3: General experimental workflow for cross-coupling reactions.
Detailed Experimental Protocols
The following are representative experimental protocols for the key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (10 mL).
-
Reaction: Degas the mixture with argon for 15 minutes, then heat to 100 °C and stir for 12 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-6-butoxynaphthalene.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and aniline (1.2 mmol) followed by toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 18 hours.
-
Workup: After cooling, pass the reaction mixture through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-phenyl-6-butoxynaphthalen-2-amine.
Sonogashira Coupling Protocol
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL).
-
Reagent Addition: Add phenylacetylene (1.2 mmol) to the mixture.
-
Reaction: Stir the reaction at 60 °C under an argon atmosphere for 6 hours.
-
Workup: After cooling, filter the mixture through a pad of Celite and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 6-butoxy-2-(phenylethynyl)naphthalene.
Structural Confirmation of Reaction Products
The structures of the synthesized compounds can be unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: Will show characteristic signals for the aromatic protons of the naphthalene and phenyl rings, as well as the aliphatic protons of the butoxy group. The coupling patterns and chemical shifts will be indicative of the substitution pattern. For example, in 2-phenyl-6-butoxynaphthalene, the appearance of signals corresponding to the phenyl group and the disappearance of the signal for the bromine-adjacent proton confirm the success of the coupling.[1]
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule. The number of signals and their chemical shifts will correspond to the proposed structure.[1]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the product, which should correspond to the expected coupled product.[1]
Conclusion
This guide provides a comparative overview of several key cross-coupling reactions for the functionalization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, among others, offer efficient and versatile methods for the synthesis of a variety of derivatives. The choice of a specific methodology will depend on the desired product, the availability of reagents, and the required reaction conditions. The provided data and protocols serve as a valuable resource for researchers to select and optimize the most suitable synthetic route for their specific needs.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-6-butoxynaphthalene: A Guide for Laboratory Professionals
For immediate reference, 2-Bromo-6-butoxynaphthalene and its containers must be disposed of as hazardous waste through an approved waste disposal plant.[1][2][3] Do not release this chemical into the environment.[1][2]
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is categorized as causing skin and serious eye irritation, and it may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) and Handling Precautions:
| Precaution | Specification | Source |
| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood. | [3] |
| Eye Protection | Wear safety goggles with side-shields or a face shield. | [3] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). | |
| Skin Protection | Wear a lab coat and ensure any exposed skin is washed thoroughly after handling. | [1] |
| Respiratory Protection | Avoid breathing dust, fume, gas, mist, vapors, or spray. | [1] |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. | [2] |
Step-by-Step Disposal Procedure
The standard and required method for the disposal of this compound is through a licensed hazardous waste management company. In-lab treatment or neutralization is not recommended without a specific, validated protocol for this compound.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes the pure compound, solutions, and any contaminated materials such as gloves, weighing papers, and pipette tips.
-
Segregate this waste as halogenated organic waste. Do not mix it with non-halogenated, acidic, basic, or other incompatible waste streams.
-
-
Waste Collection:
-
Use a designated, leak-proof, and chemically compatible container for collecting all this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep the container tightly closed except when adding waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.
-
Experimental Protocols
Currently, there are no standardized and validated experimental protocols for the in-lab neutralization or degradation of this compound that are suitable for routine disposal. The recommended and safest procedure is to transfer the waste to a specialized disposal facility.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-6-butoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-6-butoxynaphthalene. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified as an irritant and can be harmful if it comes into contact with skin, is inhaled, or is swallowed.[1][2]
Key Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks. The following table summarizes the required PPE.
| Protection Type | Specific PPE | Purpose | Standard |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[4] | NIOSH (US) or EN 166 (EU).[5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[1][4] | AS/NZS 2161 for gloves.[6] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][4] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[4] | NIOSH-approved respirators. |
Safe Handling and Operational Workflow
All handling of this compound should be performed by, or under the close supervision of, personnel properly qualified in handling potentially hazardous chemicals.[1]
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered. All necessary equipment and reagents should be placed within the fume hood.[4]
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Handling:
-
Storage: Store the chemical in a tightly closed container in a dry and well-ventilated place.[3]
First Aid Measures
In case of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[3] |
Accidental Release and Disposal Plan
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment. Avoid dust formation.[5]
-
Containment and Clean-up: For a spill, mix the chemical with sand or a similar inert absorbent material.[1] Sweep up and shovel the mixture into a suitable, tightly closed container for disposal.[3][5]
-
Environmental Precautions: Do not allow the material to enter drains or water courses.[1]
Disposal Plan:
-
Waste Classification: This material and its container are considered hazardous waste.[3]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated and properly labeled container.[4]
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of this compound in a laboratory setting.
References
- 1. This compound | CAS#:66217-20-7 | Chemsrc [chemsrc.com]
- 2. This compound | C14H15BrO | CID 3798414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
